AX-024 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCIMPGYRVTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AX-024 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
AX-024 hydrochloride is a small molecule inhibitor that has garnered significant interest for its potential in treating T-cell-mediated autoimmune diseases. Initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, subsequent research has introduced a compelling counter-narrative, suggesting a more complex and potentially polypharmacological mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting the conflicting evidence, detailed experimental protocols from key studies, and a summary of its biological effects. The aim is to offer a balanced and in-depth resource for researchers and drug development professionals working on or interested in this compound.
Introduction
T-cell activation is a critical event in the adaptive immune response and, when dysregulated, can lead to a variety of autoimmune and inflammatory disorders. The T-cell receptor (TCR) signaling cascade is a complex process involving numerous protein-protein interactions. One such interaction, between the CD3ε subunit of the TCR complex and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, was identified as a potential therapeutic target. This compound emerged as a promising candidate designed to disrupt this interaction.
This guide will delve into the two primary hypotheses regarding the mechanism of action of this compound, providing the experimental evidence that supports each.
The Competing Mechanisms of Action
Hypothesis 1: Inhibition of the TCR-Nck Interaction
The initial proposed mechanism of action for this compound is its function as a direct inhibitor of the interaction between the proline-rich sequence (PRS) of the TCR's CD3ε subunit and the SH3.1 domain of the adaptor protein Nck. This interaction is believed to be an early and critical step in amplifying the TCR signal upon antigen recognition.
According to this hypothesis, by binding to the SH3.1 domain of Nck, this compound prevents the recruitment of Nck to the TCR complex. This disruption is thought to attenuate downstream signaling events, including the phosphorylation of key signaling molecules like ZAP-70, ultimately leading to a reduction in T-cell activation, proliferation, and cytokine production.
Hypothesis 2: Nck-Independent Inhibition of T-Cell Proliferation
More recent studies have challenged the direct TCR-Nck interaction model. This alternative hypothesis posits that while this compound does inhibit T-cell proliferation, it does so through a mechanism that is independent of direct binding to the Nck1-SH3.1 domain. This suggests the existence of other, as-yet-unidentified molecular targets.
This counter-hypothesis is supported by biophysical studies, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), which failed to detect a direct interaction between this compound and the Nck1-SH3.1 domain. Furthermore, these studies observed that AX-024 did not significantly inhibit the phosphorylation of ZAP-70 at Tyr319, a key downstream event expected to be affected if the TCR-Nck interaction were blocked. An off-target screening panel also revealed that AX-024 can interact with other proteins, suggesting a potential for polypharmacology.
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal studies investigating the mechanism of action of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulation | IC50 | Reference |
| T-Cell Proliferation | Human PBMCs | anti-CD3 | ~1 nM | Borroto et al., 2016 |
| T-Cell Proliferation | Murine CD8+ T-cells | OVA peptide | ~0.1 nM | Borroto et al., 2016 |
| Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Human PBMCs | anti-CD3 | ~10 nM | Borroto et al., 2016 |
Table 2: Biophysical Interaction Studies
| Method | Analyte 1 | Analyte 2 | Result | Reference |
| Surface Plasmon Resonance (SPR) | AX-024 | Nck1-SH3.1 | No direct binding detected | Richter et al., 2020 |
| Nuclear Magnetic Resonance (NMR) | AX-024 | Nck1-SH3.1 | No direct interaction observed | Richter et al., 2020 |
Detailed Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the studies of this compound.
T-Cell Proliferation Assay (as per Borroto et al., 2016)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: PBMCs are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Stimulation: CFSE-labeled PBMCs are cultured in 96-well plates pre-coated with an anti-CD3 antibody (e.g., OKT3) to stimulate T-cell activation.
-
Treatment: this compound is added to the cell cultures at various concentrations.
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: After incubation, the cells are harvested, and the CFSE fluorescence is analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation. The IC50 value is calculated from the dose-response curve.
Cytokine Release Assay (as per Borroto et al., 2016)
-
Cell Culture and Stimulation: Human PBMCs are cultured in 96-well plates and stimulated with a soluble anti-CD3 antibody.
-
Treatment: this compound is added to the cultures at different concentrations.
-
Incubation: The plates are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatants are collected after centrifugation.
-
Cytokine Measurement: The concentrations of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex).
Surface Plasmon Resonance (SPR) (as per Richter et al., 2020)
-
Immobilization: Recombinant Nck1-SH3.1 domain is immobilized on a sensor chip.
-
Binding Analysis: A solution of this compound at various concentrations is passed over the sensor chip surface.
-
Detection: Changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte, are monitored in real-time. The resulting sensorgrams are analyzed to determine binding kinetics (association and dissociation rates) and affinity. In the study by Richter et al., no significant binding of AX-024 to the immobilized Nck1-SH3.1 was detected.
ZAP-70 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Jurkat T-cells are cultured and pre-treated with this compound or a vehicle control for a specified time.
-
Stimulation: The cells are then stimulated with an anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.
-
Cell Lysis: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Probing: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ZAP-70 (e.g., at Tyr319). Subsequently, the membrane is probed with a primary antibody for total ZAP-70 as a loading control.
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of ZAP-70 phosphorylation.
In Vivo Efficacy
Despite the debate surrounding its precise molecular mechanism, this compound has demonstrated efficacy in several preclinical animal models of autoimmune diseases.[1] In a mouse model of psoriasis, orally administered AX-024 reduced skin inflammation.[1] In a model of asthma, it attenuated airway inflammation.[1] Furthermore, in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, AX-024 prevented the development of neurological symptoms.[1]
Off-Target Profile
The study by Richter et al. (2020) included a screening of AX-024 against a panel of 50 common off-targets. While the complete list of targets and the full results are detailed in the supplementary materials of that publication, the findings indicated that this compound does exhibit binding to other proteins, supporting the hypothesis of polypharmacology. This highlights the importance of comprehensive off-target profiling in the development of small molecule inhibitors.
Conclusion and Future Directions
The mechanism of action of this compound remains an area of active investigation and debate. The initial, elegant hypothesis of direct TCR-Nck interaction inhibition has been challenged by compelling evidence suggesting an alternative, Nck-independent mechanism. While the compound's ability to inhibit T-cell proliferation and its in vivo efficacy in autoimmune models are well-documented, its precise molecular target(s) remain to be definitively identified.
For researchers and drug development professionals, this case study of this compound underscores several critical points:
-
The importance of rigorous biophysical and biochemical validation of a compound's proposed mechanism of action.
-
The potential for polypharmacology with small molecule inhibitors and the need for comprehensive off-target screening.
-
The value of phenotypic screening in identifying compounds with desirable biological effects, even when the precise mechanism is not fully elucidated.
Future research should focus on unbiased target identification studies to uncover the true molecular targets of this compound. This knowledge will be crucial for optimizing its therapeutic potential and for the rational design of next-generation immunomodulatory drugs. The conflicting findings also highlight the complexity of TCR signaling and the ongoing need for innovative approaches to dissect these intricate pathways.
References
An In-depth Technical Guide on AX-024 Hydrochloride and the TCR-Nck Interaction: A Tale of a Disputed Mechanism
For researchers, scientists, and professionals in drug development, the quest for targeted immunomodulatory agents is a significant frontier. One such agent that has garnered attention is AX-024 hydrochloride, a small molecule initially lauded as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction. However, the scientific narrative surrounding its precise mechanism of action is one of debate and conflicting evidence. This technical guide provides a comprehensive overview of this compound, the critical TCR-Nck signaling pathway, and the ongoing scientific discourse regarding their interaction.
The T-Cell Receptor (TCR) and the Role of Nck in T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This binding event triggers a cascade of intracellular signaling events. The TCR complex includes the antigen-binding TCRαβ heterodimer and the invariant CD3 subunits (CD3γ, CD3δ, CD3ε, and CD3ζ). The cytoplasmic tail of the CD3ε subunit contains a proline-rich sequence (PRS) that serves as a docking site for the adapter protein Nck (non-catalytic region of tyrosine kinase).[1]
The interaction between the Nck SH3.1 domain and the CD3ε PRS is an early, phosphorylation-independent event believed to be crucial for the amplification of TCR signals.[1][2] Nck acts as a critical linker, recruiting other signaling proteins to the TCR complex and connecting it to the actin cytoskeleton, which is essential for the formation of the immunological synapse.[3] The cooperative binding of both Nck and the Src family kinase Lck to the CD3ε cytoplasmic tail is thought to orchestrate optimal TCR signaling, leading to the recruitment and phosphorylation of ZAP70 (ζ-chain-associated protein kinase of 70 kDa), a key step in the downstream signaling cascade.[1][4]
Below is a diagram illustrating the proposed canonical TCR-Nck signaling pathway.
This compound: The Proposed Inhibitor of TCR-Nck Interaction
This compound emerged as a promising, orally available small molecule designed to selectively inhibit T-cell activation by targeting the TCR-Nck interaction.[5][6] The initial hypothesis was that AX-024 binds to the SH3.1 domain of Nck, thereby sterically hindering its association with the CD3ε subunit of the TCR.[6][7] This disruption was reported to potently suppress T-cell proliferation and the production of pro-inflammatory cytokines.[5]
The following table summarizes the key quantitative findings from studies that support the role of AX-024 as an inhibitor of TCR-mediated T-cell activation.
| Parameter | Value | Cell Type / Assay | Reference |
| IC50 (T-cell proliferation) | ~1 nM | TCR-triggered T-cell proliferation | [5][6] |
| IC50 (ZAP70 phosphorylation) | ~4 nM | Homogeneous time-resolved fluorescence (HTRF) | [7] |
| Cytokine Inhibition | Strong inhibition at 10 nM | Anti-CD3 stimulated human peripheral blood mononuclear cells | [5] |
| Inhibition of Nck Recruitment | Dose-dependent starting from 1 nM | Co-immunoprecipitation in OT1Tg T-cells | [5] |
| Relative Binding to GST-SH3.1 | ~60% at 1.16 µM | Label-free biosensing | [8] |
A key experiment supporting the mechanism of AX-024 involves co-immunoprecipitation to demonstrate the inhibition of Nck recruitment to the TCR complex.
Objective: To determine if AX-024 inhibits the interaction between Nck and the TCR complex upon T-cell stimulation.
Methodology:
-
Cell Culture and Stimulation: CD8+ T-cells from OT1 TCR transgenic mice are cultured. The cells are pre-incubated with varying concentrations of AX-024 or a vehicle control. T-cell stimulation is initiated by adding anti-CD3 antibodies.
-
Cell Lysis: Following stimulation, the cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific for a component of the TCR complex (e.g., anti-CD3ε) that is pre-coupled to protein A/G magnetic beads. This step pulls down the entire TCR complex and any associated proteins.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Nck and a TCR subunit (as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using a chemiluminescent substrate. A dose-dependent decrease in the amount of co-immunoprecipitated Nck in the presence of AX-024 would indicate inhibition of the TCR-Nck interaction.[5]
Below is a workflow diagram for this co-immunoprecipitation experiment.
The Scientific Controversy: Evidence Against a Direct TCR-Nck Interaction
Despite the initial promising reports, a 2020 study by Richter et al. published in the Journal of Biological Chemistry presented significant evidence challenging the proposed mechanism of action of AX-024.[2][9] This study, while confirming the anti-proliferative effects of AX-024 on T-cells, failed to establish a direct interaction between the molecule and the Nck1-SH3.1 domain.
The following table summarizes the key findings from the study by Richter et al. that contradict the direct binding hypothesis.
| Finding | Method | Result | Reference |
| Direct Binding to Nck1-SH3.1 | Surface Plasmon Resonance (SPR) | No detectable binding of AX-024 to immobilized Nck1-SH3.1. | [9] |
| Direct Binding to Nck1-SH3.1 | Nuclear Magnetic Resonance (NMR) | No significant chemical shift perturbations in Nck1-SH3.1 upon addition of AX-024. | [10] |
| ZAP70 Phosphorylation | Phosphoflow cytometry | No significant effect of AX-024 on ZAP70 phosphorylation upon weak TCR stimulation. | [2][9] |
| Off-Target Binding | Selectivity Panel Screen | AX-024 showed binding to several other proteins, suggesting a propensity for polypharmacology. | [9] |
SPR is a powerful biophysical technique for studying real-time, label-free molecular interactions. Its use in the Richter et al. study was pivotal ing the direct binding of AX-024 to Nck.
Objective: To quantitatively measure the binding affinity and kinetics of AX-024 to the Nck1-SH3.1 domain.
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the purified Nck1-SH3.1 protein is covalently immobilized onto the sensor surface.
-
Analyte Injection: A solution containing AX-024 at various concentrations is flowed over the sensor surface. A control flow cell without immobilized protein is used to subtract non-specific binding and bulk refractive index changes.
-
Association Phase: During the injection, the binding of AX-024 to the immobilized Nck1-SH3.1 is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
Dissociation Phase: After the injection, a running buffer is flowed over the surface, and the dissociation of AX-024 from Nck1-SH3.1 is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). In the case of the Richter et al. study, no significant change in the SPR signal was observed upon injection of AX-024, indicating a lack of detectable binding.[9]
An Alternative Hypothesis and the Path Forward
The contradictory findings have led to the hypothesis that AX-024 inhibits T-cell proliferation through a mechanism independent of the TCR-Nck interaction.[2][9] The off-target binding profile of AX-024 suggests that it may have other, yet unidentified, molecular targets within T-cells that are responsible for its immunomodulatory effects.[9]
The following diagram illustrates the logical progression of the scientific understanding of AX-024's mechanism of action.
Conclusion and Future Directions
The case of this compound and the TCR-Nck interaction serves as a compelling example of the rigorous and often non-linear process of drug mechanism elucidation. While the molecule demonstrates clear immunomodulatory activity, its precise mode of action remains an open question. The initial, elegant hypothesis of a direct inhibition of the TCR-Nck interaction has been significantly challenged by robust biophysical data.
For researchers and drug developers, this underscores the importance of employing a multi-faceted approach to target validation and mechanism of action studies. Future research should focus on unbiased target deconvolution studies, such as chemical proteomics or genetic screening, to identify the true molecular targets of AX-024 in T-cells. A deeper understanding of its polypharmacology will be crucial in determining its therapeutic potential and safety profile. The story of AX-024 is far from over, and its resolution will undoubtedly provide valuable insights into both T-cell biology and the principles of rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nck adapter proteins: functional versatility in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Interaction of Nck and Lck Orchestrates Optimal TCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
AX-024 Hydrochloride: A Technical Whitepaper on a Controversial SH3 Domain-Targeting Molecule
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AX-024 hydrochloride is a small molecule that has garnered significant attention for its potent inhibition of T-cell proliferation, showing promise in preclinical models of autoimmune diseases. It was initially presented as a first-in-class inhibitor that physically binds to the first Src Homology 3 (SH3) domain of the adapter protein Nck1, thereby disrupting its critical interaction with the T-cell receptor (TCR) subunit CD3ε. However, this proposed mechanism of action has been contested by subsequent research, which failed to detect a direct interaction using multiple biophysical methods. This guide provides an in-depth review of the available data, the conflicting evidence, the experimental protocols used, and the current understanding of this compound, offering a comprehensive overview for researchers in the field.
Introduction: The Nck-TCR Interaction as a Therapeutic Target
Src Homology 3 (SH3) domains are highly conserved protein-protein interaction modules, typically about 60 amino acids long, that recognize and bind to proline-rich sequences (PRS) in other proteins[1]. This binding is fundamental to the assembly of signaling complexes and the propagation of cellular signals.
In T-cell activation, the T-cell receptor (TCR) complex plays a central role. Upon TCR engagement, the adapter protein Nck is recruited to the CD3ε subunit of the receptor. This interaction is mediated by the first SH3 domain of Nck (Nck1-SH3.1) binding to a specific PRS within CD3ε[2][3]. This binding event is believed to be crucial for amplifying the initial TCR signals, leading to downstream events like the phosphorylation of ZAP70, cytokine production, and ultimately, T-cell proliferation[2][3]. Disrupting this Nck/CD3ε interaction with a small molecule has been identified as a promising therapeutic strategy for modulating T-cell activity in autoimmune and inflammatory diseases[3][4].
The Proposed Mechanism of Action: Direct Nck1-SH3.1 Inhibition
AX-024 was initially reported as a potent, cell-permeable small molecule designed to inhibit the Nck1-SH3.1/CD3ε interaction[4][5]. The proposed mechanism involves AX-024 binding directly to the Nck1-SH3.1 domain, physically blocking its ability to engage with the proline-rich sequence on CD3ε. This action was reported to selectively inhibit TCR-triggered T-cell activation and the production of multiple pro-inflammatory cytokines[6][7].
Signaling Pathway (Proposed)
The diagram below illustrates the initially hypothesized mechanism where AX-024 directly interferes with the formation of the Nck-CD3ε signaling complex.
Caption: Proposed mechanism of AX-024 inhibiting the Nck1/CD3ε interaction.
Quantitative Data Supporting T-Cell Inhibition
The biological activity of AX-024 as a potent inhibitor of T-cell function is well-documented. The following table summarizes the key quantitative metrics reported in studies supporting its role as a TCR-signaling inhibitor.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (T-cell Proliferation) | ~1 nM | Human T-cells | [5][6] |
| Cytokine Inhibition | Strong inhibition at 10 nM | Human PBMCs | [6] |
| Affected Cytokines | IL-6, TNF-α, IFN-γ, IL-10, IL-17A | Human PBMCs | [6][7] |
Conflicting Evidence and the Scientific Debate
Despite the compelling biological data, a 2020 study by Richter et al. challenged the core assumption of the molecule's mechanism[2][3]. Using an array of biophysical techniques, the researchers were unable to detect a direct binding interaction between AX-024 and the Nck1-SH3.1 domain.
While they confirmed that AX-024 does inhibit T-cell proliferation under weak TCR stimulation, they concluded this effect was independent of the Nck1/CD3ε interaction[2]. They posit that AX-024 likely has other molecular targets within T-cells that are responsible for its observed effects[2][3].
Summary of Biophysical Binding Assay Results
The table below contrasts the binding outcomes from different studies.
| Assay Type | Target | Ligand | Result | Concentration Tested | Reference |
| Surface Plasmon Resonance (SPR) | Nck1-SH3.1 | AX-024 | No direct binding detected | Up to 100 µM | [2] |
| Nuclear Magnetic Resonance (NMR) | Nck1-SH3.1 | AX-024 | No interaction observed | Not specified (tested with substoichiometric concentrations) | [2][8] |
| Label-Free Biosensor | GST-SH3.1 | AX-024 | Effective binding observed | ~60% binding at 1.16 µM | [9] |
This discrepancy in the literature—particularly the conflicting results from different direct binding assays—highlights that the precise molecular mechanism of AX-024 remains an open and important question. The differences could arise from variations in experimental constructs (e.g., GST-tagged vs. untagged SH3.1 domain), buffer conditions, or the specific techniques employed.
Experimental Protocols
To provide a clear context for the conflicting data, this section details the methodologies for the key experiments cited.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol is a representative methodology for assessing the direct binding between an immobilized protein (Nck1-SH3.1) and an analyte (AX-024).
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant Nck1-SH3.1 domain is injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.
-
The surface is then deactivated with an injection of ethanolamine-HCl. A reference flow cell is prepared similarly but without the protein.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor and reference surfaces.
-
This compound is prepared in a dilution series in the running buffer.
-
Each concentration of AX-024 is injected over the surfaces for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).
-
-
Data Processing:
-
The response from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes.
-
The resulting sensorgrams are analyzed. In the Richter et al. study, no significant change in the SPR signal was observed upon AX-024 injection, indicating a lack of binding[2].
-
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical experimental workflow for an SPR binding assay.
Protocol 2: T-Cell Proliferation Assay
This assay measures the inhibitory effect of AX-024 on T-cell division.
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CD4+ T-cells are further purified from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Assay Setup:
-
A 96-well plate is pre-coated with a low concentration of anti-CD3 antibody to provide a weak, Nck-dependent TCR stimulus.
-
Purified CD4+ T-cells are labeled with a proliferation-tracking dye (e.g., CFSE).
-
Cells are seeded into the coated wells in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation and Analysis:
-
The plate is incubated for 3-5 days at 37°C in a 5% CO₂ atmosphere.
-
After incubation, cells are harvested and analyzed by flow cytometry.
-
Cell proliferation is measured by the dilution of the CFSE dye; as cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity.
-
The percentage of proliferated cells is calculated for each concentration of AX-024, and the IC₅₀ value is determined.
-
Conclusion and Future Outlook
This compound stands as a molecule of significant interest and complexity. It is a confirmed, potent inhibitor of T-cell proliferation with demonstrated efficacy in animal models of autoimmune disease[5][6]. However, its foundational mechanism of action, initially attributed to the direct inhibition of the Nck1-SH3.1 domain, is now a subject of scientific debate[2][3][8].
For researchers in drug development, the story of AX-024 serves as a critical case study. The conflicting biophysical data underscore the importance of using orthogonal methods to validate a compound's mechanism of action. While the molecule's therapeutic potential may be independent of its originally proposed target, a definitive understanding of its true molecular interactions is essential for its future development and for the design of next-generation inhibitors.
Future research should focus on:
-
Target Deconvolution: Employing unbiased chemical proteomics and other screening methods to identify the true binding partner(s) of AX-024 in T-cells.
-
Reconciling Binding Data: Directly comparing different SH3.1 protein constructs and assay conditions to understand the discrepancies in published binding results.
-
Structural Biology: Obtaining a co-crystal structure of AX-024 bound to its authentic target would provide definitive mechanistic insight.
Until its precise target is elucidated, AX-024 remains a valuable chemical probe for studying T-cell signaling, but its classification as a direct SH3 domain inhibitor should be approached with caution.
References
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
AX-024 Hydrochloride: A Technical Overview of its Cytokine Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 hydrochloride is a potent, small-molecule immunomodulator that has garnered significant interest for its selective inhibition of T-cell receptor (TCR)-dependent T-cell activation. Initially identified as a first-in-class inhibitor of the interaction between the T-cell receptor and the non-catalytic region of tyrosine kinase (Nck) adaptor protein, its precise mechanism of action continues to be an area of active investigation. This technical guide provides a comprehensive overview of the cytokine inhibition profile of this compound, detailing its effects on T-cell activation, cytokine production, and the current understanding of its molecular mechanism. This document is intended to serve as a resource for researchers and professionals in the field of immunology and drug development.
Data Presentation: Quantitative Inhibition Profile
This compound demonstrates potent inhibition of T-cell activation and subsequent cytokine release. The following tables summarize the available quantitative data on its inhibitory activities.
Table 1: Inhibition of T-Cell Activation
| Parameter | Cell Type | Stimulation | IC50 Value | Reference |
| T-Cell Activation | Human T-cells | TCR-triggered | ~1 nM | |
| T-Cell Proliferation | Human CD4+ T-cells | Weak anti-CD3 | Inhibitory effect observed | |
| ZAP70 Phosphorylation | Human Jurkat T-cells | anti-CD3 antibody | ~4 nM |
Table 2: Inhibition of Cytokine Production
| Cytokine | Inhibition Status at 10 nM |
| Interleukin-6 (IL-6) | Strongly Inhibited |
| Tumor Necrosis Factor-α (TNF-α) | Strongly Inhibited |
| Interferon-γ (IFN-γ) | Strongly Inhibited |
| Interleukin-10 (IL-10) | Strongly Inhibited |
| Interleukin-17A (IL-17A) | Strongly Inhibited |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a general method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, a common technique to monitor cell division.
Objective: To determine the effect of this compound on T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate T-cells from human PBMCs using a negative selection method like RosetteSep™.
-
CFSE Staining:
-
Wash isolated T-cells with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI 1640 medium with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the T-cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Cytokine Release Assay
This protocol describes a general method for measuring cytokine production from stimulated PBMCs.
Objective: To quantify the inhibitory effect of this compound on cytokine production.
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (clone OKT3)
-
This compound
-
ELISA or Cytometric Bead Array (CBA) kits for IL-6, TNF-α, IFN-γ, IL-10, and IL-17A
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy human donors.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the PBMCs with an optimal concentration of anti-CD3 antibody.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Quantification:
-
Measure the concentration of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A in the supernatants using commercially available ELISA or CBA kits, following the manufacturer's instructions.
-
Signaling Pathways and Mechanism of Action
The primary proposed mechanism of action for this compound involves the disruption of the T-cell receptor (TCR) signaling cascade.
TCR-Nck Signaling Pathway
Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation and cytokine production. The adaptor protein Nck plays a role in this process by binding to the CD3ε subunit of the TCR complex. This interaction is thought to be important for the amplification of TCR signals.
Caption: Proposed TCR-Nck Signaling Pathway and Point of Inhibition by AX-024.
Controversy and Alternative Mechanisms
While initial studies suggested that AX-024 directly binds to the SH3.1 domain of Nck, thereby inhibiting its interaction with CD3ε, subsequent research has presented conflicting evidence. Some studies using biophysical techniques failed to detect a direct interaction between AX-024 and the Nck1-SH3.1 domain. This has led to the hypothesis that AX-024 may exert its effects through alternative mechanisms or by binding to other, yet to be fully identified, intracellular targets. A screening against a panel of common off-targets revealed potential alternative binding partners for AX-024, although their expression and relevance in T-cells require further investigation.
Experimental Workflow for Target Identification
The following diagram illustrates a general workflow that could be employed to investigate the molecular target and mechanism of action of AX-024.
Caption: A logical workflow for the identification of the molecular target of AX-024.
Conclusion
This compound is a potent inhibitor of T-cell activation and cytokine production. While its precise molecular mechanism remains a subject of investigation, its demonstrated efficacy in modulating T-cell responses makes it a valuable tool for immunological research and a potential candidate for the development of novel therapeutics for autoimmune and inflammatory diseases. Further studies are warranted to definitively identify its direct binding partners and fully elucidate the signaling pathways it modulates. This will be crucial for its future clinical development and application.
AX-024 Hydrochloride: A Deep Dive into its Selectivity and Potency as a First-in-Class TCR-Nck Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and potency of AX-024 hydrochloride, a novel, orally available small molecule inhibitor. This compound represents a first-in-class therapeutic agent that selectively targets the interaction between the T cell receptor (TCR) and the cytosolic adaptor protein Nck, a critical step in T cell activation.[1][2][3] By modulating this interaction, this compound has demonstrated significant potential in the treatment of T cell-mediated autoimmune and inflammatory diseases.[1]
Mechanism of Action
Antigen presentation to the T cell receptor (TCR) initiates a signaling cascade that leads to T cell activation. A key early event in this process is the recruitment of the adaptor protein Nck to a proline-rich sequence (PRS) within the cytoplasmic tail of the TCR's CD3ε subunit.[1] this compound is designed to specifically inhibit this interaction.[2][3] It binds to the SH3.1 domain of Nck, preventing its engagement with the CD3ε PRS and thereby attenuating downstream TCR signaling.[1] This targeted approach allows for the modulation of T cell activation without inducing broad immunosuppression.[1]
Signaling Pathway
The following diagram illustrates the targeted mechanism of action of this compound within the T cell receptor signaling pathway.
Potency of this compound
This compound has demonstrated high potency in inhibiting T cell activation and function. It is significantly more potent than its predecessor compound, AX-000, showing over 10,000-fold greater activity in inhibiting TCR-triggered T cell proliferation.[3][4]
| Assay | Metric | Value | Reference |
| T Cell Proliferation Inhibition | IC50 | ~1 nM | [2][3][4] |
| Cytokine Release Inhibition (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Effective Concentration | 10 nM | [3][4] |
| Inhibition of Nck Recruitment to TCR | Effective Concentration | Starting from 1 nM | [3][4] |
| Inhibition of OT1 TCR Transgenic CD8+ T Cell Proliferation | Effective Concentration | 0.1 nM | [3][4] |
Selectivity Profile
The selectivity of this compound is a key attribute, contributing to its favorable therapeutic profile. It specifically targets the atypical DY pocket of the SH3.1 domain of Nck.[1] This pocket is present in only a few other proteins, such as those in the Eps8 family, leading to a high degree of selectivity for the Nck-CD3ε interaction.[1] This specificity minimizes off-target effects and distinguishes it from broader immunosuppressive agents.
Experimental Protocols
Detailed methodologies for key experiments are outlined below to provide a framework for the evaluation of this compound.
In Vitro T Cell Proliferation Assay
This assay is designed to assess the inhibitory effect of this compound on T cell proliferation following stimulation.
Cytokine Release Assay
This protocol measures the ability of this compound to inhibit the release of various cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).
Co-immunoprecipitation for Nck-TCR Interaction
This experiment verifies the inhibitory effect of this compound on the recruitment of Nck to the TCR complex.
References
Methodological & Application
AX-024 hydrochloride experimental protocol for T cell proliferation assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 hydrochloride is a small molecule inhibitor that has been shown to suppress T cell proliferation.[1] Initially, it was proposed that this compound exerts its effects by inhibiting the interaction between the T cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck), an adaptor protein involved in T cell activation.[2][3] However, more recent studies have indicated that AX-024 may have other cellular targets, and its precise mechanism of action is still a subject of ongoing research.[1][4][5] This compound has demonstrated potent inhibitory effects on T cell activation and proliferation, with a reported IC50 value of approximately 1 nM for TCR-triggered T cell activation.[6][7] These properties make this compound a valuable tool for studying T cell signaling and for the development of novel immunomodulatory therapies.
These application notes provide a detailed protocol for utilizing this compound in a T cell proliferation assay, a summary of its quantitative effects, and a diagram of the putative signaling pathway.
Data Presentation
The following table summarizes the reported quantitative data for this compound in T cell functional assays.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (TCR-triggered T cell activation) | ~1 nM | T cells | TCR stimulation | [6][7] |
| IC50 (ZAP70 phosphorylation) | ~4 nM | Jurkat T cells | anti-CD3 stimulation | [2] |
| Effective Concentration (inhibition of T cell proliferation) | Starting from 0.1 nM | CD8+ T cells | OT1 TCR transgenic T cells with cognate peptide stimulation | [6] |
Experimental Protocol: T Cell Proliferation Assay
This protocol details the steps for assessing the inhibitory effect of this compound on the proliferation of primary human T cells. The method involves the isolation of Peripheral Blood Mononuclear Cells (PBMCs), labeling with a proliferation tracking dye, stimulation of T cells under weak TCR activation conditions, treatment with this compound, and analysis of proliferation by flow cytometry.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 antibody (clone OKT3)
-
CellTrace™ Violet (CTV) or CFSE
-
Dimethyl sulfoxide (DMSO)
-
96-well round-bottom cell culture plate
-
Flow cytometer
Procedure:
-
Isolation of Human T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) according to the manufacturer's instructions.
-
Assess the purity of the isolated T cells by flow cytometry using anti-CD3 antibodies.
-
-
Cell Labeling with Proliferation Dye:
-
Resuspend the purified T cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CellTrace™ Violet (or CFSE) to a final concentration of 1 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete RPMI 1640 medium (containing 10% FBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI 1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the labeled T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium. The final concentration of DMSO should be kept below 0.1%.
-
Coat a 96-well round-bottom plate with a low concentration of anti-CD3 antibody (e.g., 0.1-0.5 µg/mL) by incubating for 2-4 hours at 37°C. Wash the wells with PBS before adding cells. This provides a weak stimulation signal.
-
Seed 1 x 10^5 cells (100 µL) per well into the anti-CD3 coated plate.
-
Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and unstimulated control wells.
-
-
Cell Culture and Proliferation Analysis:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
After incubation, harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry. The proliferation of T cells is measured by the successive halving of the CellTrace™ Violet fluorescence intensity in daughter cells.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Visualizations
Caption: Experimental workflow for the T cell proliferation assay with this compound.
Caption: Putative signaling pathway of this compound in T cell activation.
References
- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for AX-024 Hydrochloride in Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 hydrochloride, also referred to as AX-158 in recent clinical development, is a first-in-class, orally available small molecule immunomodulator. It is under investigation for the treatment of T-cell-driven autoimmune diseases, including psoriasis. These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its use in the widely accepted imiquimod (IMQ)-induced mouse model of psoriasis.
Mechanism of Action
This compound is described as a modulator of the Nck (non-catalytic region of tyrosine kinase) signaling pathway, which plays a crucial role in T-cell receptor (TCR) signaling. By recalibrating TCR responses, AX-024 aims to mitigate the autoimmune-driven inflammation characteristic of psoriasis without causing broad immunosuppression.[1][2][3] This targeted modulation is intended to prevent the self-activation of T-cells that drives psoriatic lesions.[3]
It is important to note that while early reports suggested AX-024 directly inhibits the interaction between Nck and the CD3ε subunit of the TCR, a 2020 study indicated that while AX-024 does reduce T-cell proliferation, it may not function by directly blocking this specific interaction, suggesting the potential for other molecular targets.[4] Despite this, the developer, Artax Biopharma, continues to classify it as a Nck blocker.[1][2] AX-024 has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6, TNF-α, IFN-γ, and IL-17A.
Signaling Pathways in Psoriasis
Psoriasis pathogenesis is complex, involving a cascade of inflammatory signals. A key pathway is the IL-23/IL-17 axis, which is central to the development of psoriatic plaques. The imiquimod-induced mouse model effectively recapitulates the dependence on this axis.[5]
Experimental Protocols
The following protocols are based on the widely-used imiquimod (IMQ)-induced psoriasis mouse model.
Imiquimod-Induced Psoriasis Mouse Model
This model is a robust and reproducible method for inducing psoriasis-like skin inflammation in mice that mirrors many characteristics of human plaque psoriasis.[5][6]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.
-
5% Imiquimod cream (e.g., Aldara).
-
Electric shaver.
-
Calipers for measuring ear and skin thickness.
-
Scoring system for Psoriasis Area and Severity Index (PASI).
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave a designated area on the dorsal skin (approximately 2x3 cm).[7]
-
Allow a 48-hour recovery period after shaving.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and/or one ear for 6 consecutive days.[6][7]
-
Monitor the mice daily for signs of inflammation.
Administration of this compound
AX-024 is orally available.[5] The following is a general protocol for oral administration. The precise dosage and treatment schedule should be optimized based on preliminary dose-response studies.
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., sterile water, saline, or a specific formulation as recommended by the supplier).
-
Oral gavage needles.
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into experimental groups: Vehicle control, IMQ + Vehicle, and IMQ + AX-024 (at various doses).
-
Administer this compound or vehicle via oral gavage. Treatment can be prophylactic (starting before or at the same time as IMQ application) or therapeutic (starting after the onset of psoriatic symptoms, e.g., day 3).
-
Continue daily administration for the duration of the experiment.
Assessment of Psoriatic Inflammation
a. Psoriasis Area and Severity Index (PASI) Scoring:
-
Score erythema (redness), scaling, and induration (thickness) of the dorsal skin daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[7]
-
The cumulative PASI score is the sum of the individual scores (maximum of 12).
b. Ear and Skin Thickness:
-
Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.
c. Histological Analysis:
-
At the end of the experiment, collect skin samples and fix them in 4% paraformaldehyde.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for epidermal thickness (acanthosis), presence of a granular layer, and inflammatory cell infiltration.[7]
d. Cytokine Analysis:
-
Homogenize skin or spleen samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using methods like ELISA or qPCR.[8]
Data Presentation
While specific preclinical data for this compound in mouse models of psoriasis is not publicly available, the following tables illustrate how to structure the quantitative data obtained from such studies.
Table 1: Effect of this compound on PASI Scores in IMQ-Treated Mice
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 | 0 |
| IMQ + Vehicle | 1.2 ± 0.3 | 3.5 ± 0.5 | 6.8 ± 0.7 | 8.5 ± 0.9 | 9.2 ± 1.1 | 10.1 ± 1.3 |
| IMQ + AX-024 (Low Dose) | 1.1 ± 0.2 | 2.8 ± 0.4 | 4.5 ± 0.6 | 5.8 ± 0.7 | 6.3 ± 0.8 | 6.9 ± 0.9 |
| IMQ + AX-024 (High Dose) | 1.0 ± 0.2 | 2.1 ± 0.3 | 3.2 ± 0.4 | 4.1 ± 0.5 | 4.5 ± 0.6 | 4.9 ± 0.7 |
| Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |
Table 2: Effect of this compound on Ear and Dorsal Skin Thickness
| Treatment Group | Ear Thickness (mm) at Day 6 | Dorsal Skin Thickness (mm) at Day 6 |
| Vehicle Control | 0.20 ± 0.02 | 0.55 ± 0.04 |
| IMQ + Vehicle | 0.45 ± 0.05 | 1.25 ± 0.11 |
| IMQ + AX-024 (Low Dose) | 0.32 ± 0.04 | 0.85 ± 0.09 |
| IMQ + AX-024 (High Dose) | 0.25 ± 0.03 | 0.68 ± 0.07 |
| *Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Skin
| Treatment Group | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) | TNF-α (pg/mg protein) |
| Vehicle Control | 15 ± 3 | 25 ± 5 | 30 ± 6 |
| IMQ + Vehicle | 150 ± 20 | 280 ± 35 | 250 ± 30 |
| IMQ + AX-024 (Low Dose) | 85 ± 15 | 160 ± 25 | 140 ± 22 |
| IMQ + AX-024 (High Dose) | 40 ± 10 | 90 ± 18 | 80 ± 15** |
| Data are presented as mean ± SEM. Statistical significance relative to IMQ + Vehicle group (p<0.05, p<0.01). |
Conclusion
This compound represents a promising oral therapeutic candidate for psoriasis by selectively modulating T-cell responses. The imiquimod-induced mouse model is a valuable tool for preclinical evaluation of its efficacy. The protocols outlined above provide a framework for conducting such studies. Researchers should perform dose-ranging experiments to determine the optimal therapeutic window for this compound in this model. The collection of quantitative data on clinical scores, skin thickness, and cytokine levels will be critical in assessing its potential as a novel treatment for psoriasis.
References
- 1. Artax Announces First Patient Dosed in Phase 2a Psoriasis Trial Evaluating AX-158 [prnewswire.com]
- 2. artaxbiopharma.com [artaxbiopharma.com]
- 3. Artax Begins Dosing in Phase 2a Psoriasis Trial for AX-158 [synapse.patsnap.com]
- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual‐Action Psoriasis Therapy: Antiproliferative and Immunomodulatory Effects via Self‐Locking Microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. minervamedica.it [minervamedica.it]
Application Notes and Protocols for AX-024 Hydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AX-024 hydrochloride, a first-in-class, orally available small molecule inhibitor of the T cell receptor (TCR) signaling pathway. The following protocols are based on preclinical studies in established mouse models of autoimmune diseases and are intended to guide researchers in designing their own in vivo experiments.
Mechanism of Action
This compound selectively targets the interaction between the TCR's CD3ε subunit and the non-catalytic region of tyrosine kinase (Nck) adaptor protein. By binding to the SH3.1 domain of Nck, AX-024 prevents its recruitment to the TCR complex upon antigen recognition. This targeted disruption of an early signaling event modulates T cell activation and subsequent inflammatory responses. While a later study has suggested potential other targets, the primary literature supports the TCR-Nck interaction as the principal mechanism.
Signaling Pathway Diagram
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in various mouse models of autoimmune and inflammatory diseases.
| Animal Model | Disease | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Imiquimod-induced Psoriasis-like Dermatitis | Psoriasis | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1][2] |
| Ovalbumin-induced Allergic Asthma | Asthma | C57BL/6 | 10 mg/kg | Oral gavage | Daily | [1] |
| Intracerebral Hemorrhage (ICH) | Acute Brain Injury | C57BL/6 | 10 mg/kg | Intraperitoneal | Single dose (1h post-ICH) |
Experimental Protocols
Imiquimod-Induced Psoriasis-like Dermatitis Model
This model recapitulates many features of human psoriasis, including skin inflammation, epidermal thickening, and scaling.
Experimental Workflow:
Methodology:
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Disease Induction:
-
On day -1, shave a 2x3 cm area on the back of each mouse.
-
From day 0 to day 5, apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin.
-
-
This compound Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween-80 in sterile water.
-
Dosing: Administer 10 mg/kg of this compound or vehicle control daily via oral gavage, starting on day 0 and continuing throughout the experiment.
-
-
Assessment of Disease Severity:
-
Monitor mice daily for signs of psoriasis, including erythema, scaling, and skin thickness.
-
Score the severity of skin inflammation using the Psoriasis Area and Severity Index (PASI).
-
Measure ear and back skin thickness daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect skin and draining lymph nodes for further analysis.
-
Perform histological analysis of skin sections (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Analyze cytokine levels (e.g., IL-17, IL-23) in skin homogenates by ELISA or qPCR.
-
Characterize immune cell populations in draining lymph nodes by flow cytometry.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.
Experimental Workflow:
References
Application Notes and Protocols: AX-024 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 hydrochloride is a potent, first-in-class, orally available small molecule inhibitor of the T-cell receptor (TCR) signaling pathway.[1][2][3] It has been shown to selectively inhibit TCR-triggered T-cell activation with an IC50 of approximately 1 nM.[1][2][3] Mechanistically, this compound is reported to block the interaction between the CD3ε proline-rich sequence (PRS) and the SH3.1 domain of the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[4][5] This disruption of the TCR-Nck interaction leads to the inhibition of downstream signaling cascades, resulting in the reduced production of several key cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1][2][4] It is important to note that while some studies support this direct interaction, other research suggests that AX-024 may reduce T-cell proliferation through alternative targets, and a direct interaction with Nck1-SH3.1 has been questioned.[6][7][8] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in cell culture experiments.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents at 25°C is summarized in the table below. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[5]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 75 | 199.54 |
| Ethanol | 18 | 47.89 |
| Water | 4 | 10.64 |
Data sourced from references[4][5][9].
Stability and Storage of this compound Solutions
Proper storage of this compound, both in powder form and in solution, is critical to maintain its biological activity.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year[5] (or 2 years as per other source[1]) |
| -20°C | 1 month[2][5] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][5]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 375.86 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.76 mg of the compound.
-
Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Gently vortex the solution until the powder is completely dissolved. Warming the solution slightly may aid in dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentrations required for your experiments.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for short-term storage (up to 1 month).[1][2][5]
Use of this compound in Cell Culture
This protocol provides a general guideline for treating cells in culture with this compound. The optimal concentration and incubation time will depend on the specific cell type and experimental design and should be determined empirically.
Materials:
-
Cells of interest cultured in appropriate medium
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight, or as required by your experimental protocol.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays, cytokine secretion assays (e.g., ELISA), or western blotting for signaling pathway components.
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting T-cell receptor signaling.
Caption: Proposed mechanism of AX-024 HCl in T-cell signaling.
Experimental Workflow for Cell-Based Assays
The diagram below outlines a typical experimental workflow for evaluating the effect of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AX-024 HCl产品说明书 [selleck.cn]
Application Notes and Protocols: AX-024 Hydrochloride in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human neuroinflammatory disease, multiple sclerosis (MS). It serves as a critical tool for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. AX-024 hydrochloride is a small molecule inhibitor that has been investigated for its therapeutic potential in autoimmune diseases, including in the EAE model. These application notes provide a comprehensive overview of the use of this compound in EAE studies, including detailed experimental protocols and a summary of its proposed mechanism of action.
Mechanism of Action of this compound
This compound was initially identified as a first-in-class inhibitor of the T-cell receptor (TCR) signaling pathway.[1] The proposed mechanism involved the disruption of the interaction between the TCR's CD3ε subunit and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1] This interaction is thought to be crucial for the amplification of TCR signals, and its inhibition was shown to ameliorate inflammatory symptoms in mouse models of multiple sclerosis, psoriasis, and asthma.[2]
However, subsequent research has introduced nuance to this initial finding. While AX-024 does inhibit T-cell proliferation upon weak TCR stimulation, some studies have not detected a direct interaction with the Nck1-SH3.1 domain and suggest that AX-024 may have other molecular targets within T-cells.[2] Therefore, while the immunomodulatory effects of AX-024 are evident, its precise molecular mechanism of action is still a subject of ongoing investigation.
Data Presentation
Note: Specific quantitative data from the pivotal preclinical studies of this compound in the EAE model by Borroto et al. (2016) are not publicly available in their entirety. The following table summarizes the qualitative findings and the differing perspectives on the drug's mechanism of action based on accessible literature.
| Parameter | Reported Effect of this compound | References |
| EAE Clinical Score | Attenuated the severity of neurological symptoms. | [1] |
| T-cell Activation | Selectively inhibited TCR-triggered T-cell activation. | [1] |
| T-cell Proliferation | Reduces T-cell proliferation upon weak TCR stimulation. | [2] |
| Inflammation | Mitigated the intensity of inflammation in the EAE model. | [1] |
| Mechanism of Action (Proposed) | Inhibits the interaction between the T-cell receptor (TCR) CD3ε subunit and the Nck adaptor protein. | [1] |
| Mechanism of Action (Alternative View) | Reduces T-cell proliferation independently of the CD3ε/Nck1 interaction, suggesting other molecular targets. | [2] |
Mandatory Visualizations
Caption: Proposed mechanism of AX-024 action.
Caption: General experimental workflow for EAE studies.
Experimental Protocols
Protocol 1: Induction of MOG35-55 EAE in C57BL/6 Mice (Prophylactic Treatment Model)
This protocol is designed to assess the ability of this compound to prevent or delay the onset of EAE.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., sterile saline or as specified by the manufacturer)
Procedure:
-
Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA. Ensure a stable emulsion is formed.
-
Immunization: Subcutaneously inject 100-200 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On Day 0 and Day 2, administer PTX via intraperitoneal (i.p.) injection. A typical dose is 100-200 ng per mouse in 100 µL of sterile PBS.
-
This compound Administration (Prophylactic): Begin administration of this compound on Day 0 or Day 1 post-immunization and continue daily or as determined by pharmacokinetic studies. A starting dose of 10 mg/kg (i.p.) can be considered based on studies in other neuroinflammatory models. A vehicle control group should be run in parallel.
-
Clinical Scoring and Body Weight Monitoring: Beginning on Day 7, monitor the mice daily for clinical signs of EAE and record their body weight. Use a standardized 0-5 scoring system (see below).
-
Endpoint: The study typically continues for 21-28 days, or until a clear disease course is established in the control group. At the endpoint, tissues can be collected for histological analysis of inflammation and demyelination, and for immunological assays.
Protocol 2: Induction of PLP139-151 EAE in SJL/J Mice (Therapeutic Treatment Model)
This protocol is designed to evaluate the efficacy of this compound in treating established EAE.
Materials:
-
Female SJL/J mice, 8-10 weeks old
-
Proteolipid Protein (PLP) 139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound
-
Vehicle for this compound
Procedure:
-
Preparation of PLP/CFA Emulsion: On Day 0, prepare a stable emulsion of PLP139-151 in CFA, typically at a concentration of 1 mg/mL.
-
Immunization: Inject 100 µL of the PLP/CFA emulsion subcutaneously at the base of the tail.
-
Clinical Scoring and Body Weight Monitoring: Begin daily monitoring of clinical signs and body weight from Day 7 post-immunization.
-
This compound Administration (Therapeutic): Initiate treatment with this compound when mice first show clinical signs of EAE (typically a score of 1 or 2). Administer the compound daily or as determined by its pharmacokinetic profile. A vehicle-treated control group is essential.
-
Continued Monitoring: Continue daily clinical scoring and body weight measurements for the duration of the study, which may extend to 30-40 days to observe relapsing-remitting disease course.
EAE Clinical Scoring Scale (Standard)
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness (unsteady gait) |
| 2.0 | Limp tail and definite hind limb weakness |
| 2.5 | Limp tail and partial hind limb paralysis |
| 3.0 | Limp tail and complete hind limb paralysis |
| 3.5 | Limp tail, complete hind limb paralysis, and forelimb weakness |
| 4.0 | Limp tail, complete hind and partial forelimb paralysis |
| 4.5 | Moribund |
| 5.0 | Dead |
Concluding Remarks
This compound has demonstrated therapeutic potential in the EAE model, suggesting its utility for further investigation in the context of multiple sclerosis and other T-cell-mediated autoimmune diseases. While the precise mechanism of action requires further elucidation, its ability to modulate T-cell responses provides a strong rationale for its development. The protocols outlined above provide a framework for the preclinical evaluation of this compound and similar immunomodulatory compounds in the EAE model. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental needs.
References
Application Note and Protocol: Assessing the Effect of AX-024 Hydrochloride on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AX-024 hydrochloride is an orally available, small-molecule inhibitor that has been investigated for its role in modulating T-cell activation.[1][2][3] It has been reported as a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction, a critical step in the T-cell activation signaling cascade.[1][2][4] Dysregulation of T-cell activation and subsequent cytokine release are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. AX-024 has been shown to selectively inhibit TCR-triggered T-cell activation with an IC50 of approximately 1 nM.[1][2][3][4] Notably, it has demonstrated potent inhibition of the production of several key pro-inflammatory and immunomodulatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-17A (IL-17A).[1][2][5][6]
This document provides a detailed protocol for assessing the in vitro effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs). It is important to note that while the primary reported mechanism of action is the inhibition of the TCR-Nck interaction, some studies have questioned this direct interaction, suggesting that AX-024 may have other cellular targets.[7][8][9] Therefore, the presented signaling pathway should be considered a proposed model.
Data Presentation
Table 1: Reported Inhibitory Effects of this compound on Cytokine Release
| Cytokine | Cell Type | Stimulant | AX-024 Concentration | Observed Effect | Reference |
| IL-6 | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition | [1] |
| TNF-α | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition | [1] |
| IFN-γ | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition | [1] |
| IL-10 | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition | [1] |
| IL-17A | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition | [1] |
| Pro-inflammatory cytokines | Brain-infiltrating T-cells | Intracerebral Hemorrhage (in vivo) | 10 mg/kg | Marked reduction | [10] |
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound in T-cell activation.
Caption: Experimental workflow for assessing the effect of AX-024 on cytokine release.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Anti-CD3 antibody (plate-bound or soluble)
-
Cell viability assay kit (e.g., Trypan Blue, MTT, or similar)
-
Cytokine quantification assay kits (e.g., ELISA, Cytometric Bead Array, or Luminex) for IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.
-
96-well cell culture plates (flat-bottom)
-
Sterile tubes and pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader (for ELISA) or flow cytometer (for CBA) or Luminex instrument.
Protocol for Assessing this compound Effect on Cytokine Release from Human PBMCs
1. Preparation of this compound Stock Solution a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C. d. On the day of the experiment, prepare working solutions by diluting the stock solution in complete RPMI medium. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid toxicity.
2. Isolation of Human PBMCs a. Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. b. Wash the isolated PBMCs twice with PBS. c. Resuspend the cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine). d. Perform a cell count and assess viability using a suitable method (e.g., Trypan Blue exclusion).
3. Cell Seeding and Treatment a. Seed the PBMCs in a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI medium. b. Prepare serial dilutions of this compound in complete RPMI medium. A suggested concentration range to test is 0.1 pM to 100 nM. c. Add 50 µL of the this compound dilutions or vehicle control (complete RPMI with the same final concentration of DMSO) to the appropriate wells. d. Pre-incubate the cells with the compound for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
4. T-Cell Stimulation a. Prepare the anti-CD3 antibody solution in complete RPMI medium. The optimal concentration should be determined empirically (a common starting concentration is 1-5 µg/mL for soluble anti-CD3). b. Add 50 µL of the anti-CD3 antibody solution to the wells containing PBMCs and this compound or vehicle. c. Include appropriate controls:
- Unstimulated cells (PBMCs with vehicle only)
- Stimulated cells (PBMCs with vehicle and anti-CD3) d. The final volume in each well should be 200 µL.
5. Incubation and Supernatant Collection a. Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C and 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured. b. After incubation, centrifuge the plate at 400 x g for 5 minutes. c. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. d. Store the supernatants at -80°C until cytokine analysis.
6. Cytokine Quantification a. Quantify the levels of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A in the collected supernatants using a commercially available ELISA, Cytometric Bead Array (CBA), or Luminex assay, following the manufacturer's instructions.
7. Data Analysis and Interpretation a. Generate a standard curve for each cytokine using the provided recombinant standards. b. Calculate the concentration of each cytokine in the experimental samples based on the standard curve. c. Normalize the cytokine concentrations from the this compound-treated groups to the stimulated control group (vehicle + anti-CD3). d. Plot the percentage of inhibition of cytokine release against the logarithm of the this compound concentration to determine the IC50 value for each cytokine. e. It is also advisable to perform a cell viability assay in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
This protocol provides a robust framework for evaluating the immunomodulatory effects of this compound on cytokine production. Researchers should optimize specific parameters, such as cell density, stimulant concentration, and incubation time, for their particular experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. | BioWorld [bioworld.com]
- 5. selleckchem.com [selleckchem.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AX-024 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AX-024 hydrochloride in preclinical animal models, with a focus on its application in autoimmune disease research. Detailed protocols for oral, intravenous, and intraperitoneal administration are provided, along with pharmacokinetic data and a discussion of the compound's mechanism of action.
Introduction
This compound is a small molecule inhibitor of T-cell receptor (TCR) signaling, demonstrating potential as a therapeutic agent for autoimmune diseases. It has been shown to be orally available and effective in various animal models of conditions such as psoriasis, asthma, and multiple sclerosis.[1] This document outlines key considerations and methodologies for the use of this compound in in vivo research settings.
Mechanism of Action
This compound is reported to function by inhibiting the interaction between the T-cell receptor (TCR) and the non-catalytic region of tyrosine kinase (Nck) adaptor protein. This interaction is a critical early step in the TCR signaling cascade that leads to T-cell activation, proliferation, and cytokine production. By disrupting this interaction, this compound effectively dampens the T-cell-mediated inflammatory response that drives many autoimmune pathologies.
It is important to note that while the initial characterization of this compound identified the Nck SH3.1 domain as its direct target, subsequent studies have presented conflicting evidence, suggesting that AX-024 may exert its effects through other targets within the T-cell signaling pathway and may not directly bind to Nck1-SH3.1 in vitro.[2] Researchers should consider this nuance when designing experiments and interpreting results.
Signaling Pathway
The TCR signaling cascade is a complex process involving numerous proteins and phosphorylation events. The proposed, albeit debated, point of intervention for this compound is the interaction between the CD3ε subunit of the TCR complex and the SH3.1 domain of the adaptor protein Nck.
Caption: Proposed TCR-Nck Signaling Inhibition by AX-024
Pharmacokinetic Data
| Parameter | Oral (p.o.) | Intravenous (i.v.) | Intraperitoneal (i.p.) |
| Cmax | Moderate | High | High |
| Tmax | 1-4 hours | < 0.5 hours | 0.5-1 hour |
| AUC | Moderate to High | High | High |
| Bioavailability (%) | Good (Specific value not published) | 100% (by definition) | High (often near 100%) |
Note: This table is a qualitative summary. Actual values will be dose-dependent and may vary based on the specific animal model and experimental conditions. Researchers are strongly encouraged to perform their own pharmacokinetic studies to determine these parameters for their specific model and formulation.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice, with a focus on an imiquimod-induced psoriasis model as a representative autoimmune disease model.
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to screen for potential anti-psoriatic drugs. Topical application of imiquimod (a TLR7/8 agonist) induces a skin inflammation that mimics human psoriasis, characterized by erythema, scaling, and epidermal thickening, with a strong IL-23/IL-17 immune axis involvement.[3]
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
This compound
-
Vehicle for administration (see below)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Hair Removal: Anesthetize the mice and shave a section of their dorsal skin (approximately 2x3 cm).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[3]
-
Treatment Administration: Begin administration of this compound or vehicle control concurrently with or shortly after the first imiquimod application (prophylactic or therapeutic regimen).
-
Monitoring and Evaluation:
-
Record the body weight of each mouse daily.
-
Score the severity of skin inflammation daily using a modified PASI score, evaluating erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.
-
Measure the thickness of the ear and the dorsal skin daily using calipers.
-
-
Endpoint Analysis: At the end of the study, mice can be euthanized for further analysis, including:
-
Histological analysis of skin sections (H&E staining).
-
Immunohistochemistry for inflammatory markers.
-
Cytokine analysis (e.g., IL-17, IL-23, TNF-α) from skin homogenates or serum.
-
Flow cytometric analysis of immune cell infiltration in the skin and draining lymph nodes.
-
Administration Routes for this compound
1. Oral Administration (Gavage)
Oral gavage is the preferred route for administering this compound due to its reported oral bioavailability.
Vehicle Formulation:
-
Option 1 (Aqueous Suspension): 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Option 2 (Solution): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline.
Protocol:
-
Prepare the desired concentration of this compound in the chosen vehicle. Ensure the solution or suspension is homogenous.
-
Administer a volume of 100-200 µL to each mouse using a ball-tipped gavage needle. The exact volume will depend on the mouse's weight and the desired dose.
-
A typical dosing frequency is once daily.
2. Intravenous Administration (i.v.)
Intravenous administration is used to achieve 100% bioavailability and is often a comparator for oral dosing in pharmacokinetic studies.
Vehicle Formulation:
-
A sterile, isotonic solution is required. A common vehicle is a mixture of DMSO (not exceeding 10% of the final volume) and sterile saline (0.9% NaCl). Ensure complete dissolution of this compound.
Protocol:
-
Prepare the this compound solution under sterile conditions.
-
Warm the mouse to dilate the lateral tail veins.
-
Inject a volume of 50-100 µL into a lateral tail vein using a 27-30 gauge needle.
-
Monitor the mouse for any immediate adverse reactions.
3. Intraperitoneal Administration (i.p.)
Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.
Vehicle Formulation:
-
Similar to intravenous administration, a sterile solution is required. A mixture of DMSO and sterile saline is appropriate.
Protocol:
-
Prepare the this compound solution under sterile conditions.
-
Restrain the mouse and locate the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity, avoiding the internal organs.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject a volume of 100-200 µL.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a mouse model of psoriasis.
Caption: Workflow for Psoriasis Model Efficacy Study
Conclusion
This compound is a promising orally active compound for the study of T-cell-mediated autoimmune diseases. The protocols and information provided herein offer a foundation for researchers to design and execute robust in vivo studies. It is essential to carefully consider the administration route, vehicle, and dosage in the context of the specific animal model and research question. Given the conflicting reports on its precise molecular target, further investigation into the mechanism of action of this compound is warranted.
References
Application Notes: AX-024 Hydrochloride in Jurkat T Cell Experiments
Introduction
AX-024 hydrochloride is a small molecule inhibitor that has been investigated for its role in modulating T-cell receptor (TCR) signaling. Initially, it was identified as a first-in-class, cell-permeable inhibitor that targets the interaction between the T-cell receptor subunit CD3ε and the adaptor protein Nck (Non-catalytic region of tyrosine kinase).[1][2][3] This interaction is considered important for the amplification of TCR signals, particularly in response to weak antigens.[1] By disrupting the binding of the Nck SH3.1 domain to the proline-rich sequence (PRS) in CD3ε, AX-024 was proposed to inhibit T-cell activation, proliferation, and cytokine production.[2]
However, subsequent research has introduced nuance to this mechanism. While the inhibitory effect of AX-024 on T-cell proliferation is consistently observed, some studies have failed to detect a direct physical interaction between AX-024 and the Nck1-SH3.1 domain in vitro.[1][4][5] These findings suggest that AX-024 may have other molecular targets within T-cells and that its mode of action could be more complex than initially described.[1][4] For instance, one study noted that AX-024 treatment led to an increase in lipid content in Jurkat T cells, similar to the effect seen in Nck1-deficient cells.[4]
Despite the ongoing discussion about its precise molecular mechanism, AX-024 remains a potent inhibitor of T-cell functions. It has been shown to inhibit TCR-triggered T-cell activation and proliferation at nanomolar concentrations and to suppress the production of key inflammatory cytokines.[2][6] These application notes provide an overview of the compound's effects and detailed protocols for its use in experiments with the Jurkat T-cell line, a common model for studying T-cell signaling.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of AX-024 in various T-cell functional assays. Researchers should note that optimal concentrations may vary depending on experimental conditions, such as the strength of TCR stimulation.
| Parameter | Cell Type | Reported IC₅₀ | Key Findings | Reference |
| TCR-Triggered T-Cell Activation | Human T-Cells | ~1 nM | AX-024 is a highly potent inhibitor of T-cell activation and proliferation.[2][3] | [2][3] |
| ZAP70 Phosphorylation (Tyr319) | Jurkat T-Cells | ~4 nM | AX-024 showed dose-dependent inhibition of ZAP70 phosphorylation upon anti-CD3 stimulation.[6] | [6] |
| T-Cell Proliferation | Human T-Cells | Effective at ≥ 0.1 nM | Strongly inhibits T-cell proliferation, with effects seen at picomolar concentrations.[2] | [2] |
| ZAP70 Phosphorylation | Human T-Cells | No significant effect | Under weak TCR stimulation, AX-024 did not substantially inhibit Zap70 phosphorylation.[1][5] | [1][5] |
Visualized Signaling Pathway and Mechanisms
The following diagrams illustrate the proposed signaling pathway affected by AX-024 and a typical experimental workflow.
Caption: Proposed TCR signaling pathway and the debated inhibitory role of AX-024.
Caption: A generalized workflow for in vitro experiments using AX-024 with Jurkat T-cells.
Experimental Protocols
Protocol 1: Jurkat T-Cell Proliferation Assay using CFSE
This protocol details how to measure the inhibitory effect of AX-024 on Jurkat T-cell proliferation following TCR stimulation.
Materials:
-
Jurkat T-cells (Clone E6-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Harvest exponentially growing Jurkat cells and wash with PBS.
-
Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 + 10% FBS.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound. Add the compound to the wells to achieve final concentrations ranging from 1 pM to 1 µM. Include a vehicle control (DMSO).
-
Pre-incubate cells with AX-024 for 1 hour at 37°C.
-
-
Stimulation:
-
Add anti-CD3 antibody to a final concentration of 0.5-1 µg/mL to induce proliferation. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Harvest cells and wash once with PBS containing 2% FBS.
-
Resuspend cells in an appropriate volume for flow cytometry analysis.
-
Analyze CFSE fluorescence. Proliferating cells will show successive halving of CFSE intensity.
-
-
Analysis:
-
Gate on the live cell population.
-
Quantify the percentage of cells that have undergone division.
-
Plot the percentage of proliferation inhibition against the log concentration of AX-024 to determine the IC₅₀ value.
-
Protocol 2: Analysis of ZAP70 Phosphorylation by Flow Cytometry
This protocol is for measuring early TCR signaling events by quantifying the phosphorylation of ZAP70 at Tyr319.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium (serum-free for stimulation)
-
This compound
-
Anti-CD3 antibody (clone OKT3)
-
Fixation Buffer (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol or commercial permeabilization wash buffer)
-
Anti-pZAP70 (Tyr319) antibody, conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest Jurkat cells and wash with serum-free RPMI medium.
-
Resuspend cells at 2 x 10⁶ cells/mL in serum-free RPMI.
-
-
Inhibition:
-
Aliquot 500 µL of cell suspension into flow cytometry tubes.
-
Add AX-024 at desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) and pre-incubate for 1 hour at 37°C. Include vehicle (DMSO) and unstimulated controls.
-
-
Stimulation:
-
Warm anti-CD3 antibody to 37°C.
-
Stimulate cells by adding anti-CD3 antibody to a final concentration of 2 µg/mL.
-
Immediately vortex and incubate in a 37°C water bath for exactly 2.5 minutes.[6]
-
-
Fixation:
-
Stop the stimulation by adding 1 mL of Fixation Buffer directly to each tube.
-
Incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Centrifuge cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 90% Methanol.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with PBS containing 2% FBS.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-pZAP70 antibody at the manufacturer's recommended concentration.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash cells once and resuspend for flow cytometry analysis.
-
Measure the median fluorescence intensity (MFI) of the pZAP70 signal.
-
Compare the MFI of AX-024-treated samples to the stimulated control to determine the level of inhibition.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol assesses whether AX-024 induces apoptosis in Jurkat T-cells, either alone or in combination with a pro-apoptotic stimulus.
Materials:
-
Jurkat T-cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC/APC Kit (containing Annexin V, PI, and Binding Buffer)
-
Optional: Pro-apoptotic stimulus (e.g., anti-Fas antibody or Staurosporine)
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in 24-well plates.
-
Add AX-024 at various concentrations. If investigating synergistic effects, also add the pro-apoptotic stimulus.
-
Include appropriate controls: untreated cells, vehicle control, and stimulus-only control.
-
-
Incubation:
-
Incubate for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting and Staining:
-
Harvest cells, including any non-adherent cells in the supernatant.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Analysis:
-
Use unstained and single-stained controls to set compensation and gates.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Calculate the percentage of apoptotic cells for each condition.
-
References
- 1. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AX-024 Hydrochloride Concentration for T Cell Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AX-024 hydrochloride for T cell inhibition. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a first-in-class, orally available small molecule inhibitor of the T cell receptor (TCR)-Nck interaction.[1][2][3] It is intended to selectively block TCR-triggered T cell activation by binding to the SH3.1 domain of the Nck adaptor protein, thereby disrupting its interaction with the CD3ε subunit of the TCR complex.[4][5][6] However, some studies suggest that AX-024 may have other cellular targets, as direct binding to Nck1-SH3.1 was not observed in all biophysical assays.[7][8] It has been shown to reduce T cell proliferation, particularly under conditions of weak TCR stimulation.[7][8]
Q2: What is the recommended starting concentration for this compound in T cell inhibition assays?
The optimal concentration of this compound is highly dependent on the specific experimental setup, including the cell type, stimulation method, and desired endpoint. Based on available data, a starting range of 0.1 nM to 10 nM is recommended.
-
For T cell proliferation inhibition: An IC50 of approximately 1 nM has been reported for TCR-triggered T cell proliferation.[1][2][3] In specific contexts, such as with OT1 TCR transgenic mouse CD8+ T cells, strong inhibition of proliferation was observed at concentrations as low as 0.1 nM.[1]
-
For cytokine release inhibition: A concentration of 10 nM has been shown to strongly inhibit the production of various cytokines, including IL-6, TNF-α, IFN-γ, IL-10, and IL-17A, in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3.[1][3]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[5]
-
Reconstitution: Dissolve the powder in fresh, high-quality DMSO to a concentration of 10 mM or higher.[1] Selleck Chemicals reports a solubility of up to 75 mg/mL (199.54 mM) in DMSO.[5]
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years).[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]
Q4: Is this compound specific to T cells?
AX-024 has been shown to selectively inhibit TCR-dependent T cell activation and does not appear to inhibit TCR-independent mechanisms or the activation of monocytes.[4] This specificity is attributed to its intended target, the Nck adaptor protein involved in TCR signaling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in T cell inhibition results. | Inconsistent cell health or stimulation. | Ensure consistent cell viability (>95%) before starting the experiment. Use a standardized and validated method for T cell stimulation (e.g., anti-CD3/CD28 antibodies, specific antigen). |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration in your culture medium. | |
| Poor reproducibility of PBMC-based assays. | Use pre-screened "responder" donors if possible. Optimize assay conditions, including culture media and cytokine milieu.[9] | |
| No significant T cell inhibition observed. | Suboptimal drug concentration. | Perform a dose-response curve with a wider concentration range (e.g., 0.01 nM to 1 µM) to determine the effective concentration for your specific assay. |
| Strong TCR stimulation masking the effect. | AX-024 has been reported to be more effective under weak TCR stimulation conditions.[7][8] Consider reducing the concentration of the stimulating agent (e.g., anti-CD3). | |
| Issues with the compound's activity. | Ensure the compound has been stored correctly and has not expired. Test the activity of a fresh batch of the compound. | |
| Unexpected off-target effects or cell toxicity. | High concentration of this compound. | Lower the concentration of this compound. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel with your functional assay to assess toxicity. |
| Polypharmacology of the compound. | Some studies suggest AX-024 might have other targets.[7][8] Consider including additional controls to investigate potential off-target effects in your system. | |
| Conflicting results regarding downstream signaling (e.g., Zap70 phosphorylation). | Differences in experimental conditions. | The effect of AX-024 on Zap70 phosphorylation appears to be sensitive to the strength of TCR stimulation.[7][10] Carefully control and document your stimulation conditions. |
| Technical differences in the assay. | Ensure your protocol for assessing phosphorylation is optimized and validated. Use appropriate positive and negative controls. |
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulation | Concentration | Effect | Reference |
| IC50 (Proliferation) | T cells | TCR-triggered | ~1 nM | Inhibition of proliferation | [1][2][3] |
| Proliferation Inhibition | OT1Tg mouse CD8+ T cells | WT for PRS mutation | 0.1 nM | Strong inhibition | [1] |
| Cytokine Inhibition | Human PBMCs | anti-CD3 | 10 nM | Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, IL-17A | [1][3] |
| Nck Recruitment | T cells | TCR stimulation | Starting from 1 nM | Dose-dependent inhibition | [1] |
| Zap70 Phosphorylation | Healthy donor PBMCs | Low anti-CD3 (10-20 µg/ml) | 20 µM | No significant reduction | [7] |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary T cells (e.g., CD4+) from human PBMCs or mouse splenocytes using standard immunomagnetic separation techniques.
-
CFSE Staining: Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Plating: Plate the CFSE-labeled T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.01 nM to 100 nM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.
-
T Cell Stimulation: Add the stimulating agent (e.g., plate-bound anti-CD3 antibody at a low concentration and soluble anti-CD28 antibody).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Protocol 2: Cytokine Release Assay (ELISA)
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
Cell Plating: Plate PBMCs at a density of 1-2 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control. Pre-incubate for 1-2 hours.
-
T Cell Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL).
-
Incubation: Culture for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of the desired cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: TCR signaling cascade and the inhibitory action of AX-024.
Caption: General workflow for in vitro T cell inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
AX-024 hydrochloride off-target effects in T cells
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of AX-024 hydrochloride in T cell research, with a specific focus on understanding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary mechanism of action for this compound in T cells?
A1: this compound was initially reported as a first-in-class inhibitor of the T cell receptor (TCR)-Nck interaction.[1][2] It was proposed to selectively inhibit TCR-triggered T cell activation by binding to the SH3.1 domain of Nck, thereby disrupting its interaction with the CD3ε subunit of the TCR complex.[2] This was suggested to dampen TCR signaling, leading to reduced ZAP70 phosphorylation and subsequent inhibition of T cell proliferation and cytokine production.[3][4]
Q2: There appear to be conflicting reports on the mechanism of action of AX-024. What is the nature of this disagreement?
A2: Yes, there is significant scientific debate. While some studies suggest AX-024 directly targets the Nck-CD3ε interaction[3], other research has challenged this finding. These later studies report that AX-024 reduces T cell proliferation but does not significantly affect the phosphorylation of ZAP70 upon weak TCR stimulation.[5][6] Furthermore, using biophysical techniques, these studies did not detect a direct interaction between AX-024 and the Nck1-SH3.1 domain in vitro.[5][6][7] This has led to the hypothesis that the effects of AX-024 on T cell proliferation may be due to off-target effects or "polypharmacology" rather than direct inhibition of the Nck-CD3ε interaction.[5][7]
Q3: If AX-024's effects are not due to Nck1-SH3.1 binding, what are the potential off-targets?
A3: The specific off-targets of AX-024 in T cells have not been fully elucidated in the provided literature. However, a screening of AX-024 against a panel of 50 common off-targets revealed several alternative binding partners, although the expression of these in T cells was not confirmed.[5] This suggests a propensity for AX-024 to bind to other proteins, and its mode of action in reducing T cell proliferation may involve pathways independent of the Nck-CD3ε interaction.[5][7]
Q4: What are the consistently reported effects of AX-024 on T cell function?
A4: Despite the debate on its precise molecular target, it is consistently reported that AX-024 inhibits T cell proliferation.[4][5][6] It has also been shown to be a potent inhibitor of cytokine release, strongly hindering the production of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A in human peripheral blood mononuclear cells stimulated with anti-CD3.[1]
Troubleshooting Guides
Issue 1: I am observing inhibition of T cell proliferation with AX-024, but my ZAP70 phosphorylation assay shows no significant change. Is my experiment failing?
-
Explanation: Not necessarily. This observation is in line with findings from researchers who question the direct targeting of the Nck-CD3ε interaction by AX-024.[5][6] They also reported a reduction in T cell proliferation without a substantial inhibition of ZAP70 phosphorylation under weak TCR stimulation conditions.[5][6]
-
Recommendation:
-
Confirm Proliferation Inhibition: Ensure your proliferation assay (e.g., CFSE dilution, MTT assay) is robust and includes appropriate positive and negative controls.
-
Validate ZAP70 Assay: Use a positive control inhibitor for the TCR signaling pathway, such as an Lck inhibitor (e.g., PP2), to confirm that your ZAP70 phosphorylation assay is sensitive enough to detect changes.[3]
-
Investigate Alternative Pathways: Consider that AX-024 may be acting on other signaling pathways that regulate T cell proliferation. You might explore the effects on pathways downstream of TCR signaling or other pathways involved in cell cycle progression.
-
Consult the Literature: Refer to the conflicting studies to understand the different experimental conditions used, such as the strength of TCR stimulation, as this may influence the outcome of ZAP70 phosphorylation.[5][7]
-
Issue 2: I am trying to replicate the binding of AX-024 to the Nck1-SH3.1 domain using biophysical methods (e.g., SPR, NMR) and am not seeing an interaction. What could be the reason?
-
Explanation: This result aligns with studies that failed to detect a direct interaction between AX-024 and Nck1-SH3.1 in vitro.[5][6][7] These studies suggest that the previously reported interaction might be an artifact or dependent on specific experimental conditions not replicated in their assays.
-
Recommendation:
-
Review Methodological Differences: Carefully compare your experimental setup with the methodologies described in the conflicting papers. Pay close attention to protein constructs, buffer conditions, and the specific techniques used (e.g., SPR, ligand-observed NMR).[7]
-
Consider Polypharmacology: The lack of direct binding to Nck1-SH3.1, coupled with the observed biological effect on T cells, strongly suggests that AX-024 may have other cellular targets.
-
Broaden Target Search: If resources permit, consider performing broader screening assays (e.g., kinome scans, proteomics-based approaches) to identify potential alternative binding partners of AX-024 in T cells.
-
Quantitative Data Summary
| Parameter | Reported Value | Cell Type/Condition | Reference |
| IC50 for T cell activation/proliferation | ~1 nM | TCR-triggered T cells | [1][2] |
| IC50 for ZAP70 phosphorylation inhibition | ~4 nM | Anti-CD3 stimulated Jurkat T cells | [3] |
| Inhibition of Cytokine Production | Strong inhibition at 10 nM | Anti-CD3 stimulated human PBMCs | [1] |
Experimental Protocols
1. T Cell Proliferation Assay (CFSE-based)
-
Objective: To measure the inhibition of T cell proliferation by AX-024.
-
Methodology:
-
Isolate primary CD4+ T cells from human peripheral blood or mouse spleen.
-
Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Plate the CFSE-labeled T cells in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
2. ZAP70 Phosphorylation Assay (Phosphoflow Cytometry)
-
Objective: To assess the effect of AX-024 on the phosphorylation of ZAP70 at Tyr-319.
-
Methodology:
-
Use a T cell line (e.g., Jurkat) or primary T cells.
-
Pre-incubate the cells with AX-024 or a control compound (e.g., Lck inhibitor PP2, vehicle) for the desired time.
-
Stimulate the cells with soluble or plate-bound anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 2-5 minutes).
-
Immediately fix the cells with paraformaldehyde to preserve the phosphorylation state.
-
Permeabilize the cells with methanol.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated ZAP70 (pY319).
-
Analyze the mean fluorescence intensity (MFI) of the stained cells by flow cytometry.
-
3. Homogeneous Time-Resolved Fluorescence (HTRF) for ZAP70 Phosphorylation
-
Objective: A plate-based alternative to phosphoflow for quantifying ZAP70 phosphorylation.
-
Methodology:
-
Seed Jurkat T cells in a 96-well plate.
-
Treat cells with varying concentrations of AX-024.
-
Stimulate with anti-CD3 antibody for a defined period (e.g., 2.5 minutes).[3]
-
Lyse the cells.
-
Perform the HTRF assay according to the manufacturer's kit instructions, which typically involves adding a pair of antibodies: one targeting total ZAP70 and another targeting phospho-ZAP70, each labeled with a FRET donor or acceptor.
-
Read the plate on an HTRF-compatible reader to determine the ratio of phospho-ZAP70 to total ZAP70.
-
Visualizations
Caption: Proposed (but disputed) on-target signaling pathway of AX-024.
Caption: Workflow for assessing T cell proliferation using CFSE dilution.
Caption: Logical flow of findings leading to the off-target hypothesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Small molecule AX-024 targets T cell receptor signaling by disrupting CD3ε-Nck interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting AX-024 hydrochloride insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of AX-024 hydrochloride in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between batches and is dependent on the solvent and temperature. Below is a summary of reported solubility data. Warming the solution may be required to achieve higher concentrations.[1][2][3]
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 25 mg/mL[1], 75 mg/mL[2][3] | Warming may be necessary.[1] Fresh DMSO is recommended as moisture can reduce solubility.[2] |
| Water | Up to 10 mg/mL[1], 4 mg/mL[2][3] | Warming may be required.[1] |
| Ethanol | 18 mg/mL[2][3] | |
| Saline with co-solvents | ≥ 2.5 mg/mL (6.65 mM) | A clear solution can be achieved in a formulation of PEG300, Tween-80, and saline.[4] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?
A2: Difficulty in dissolving this compound in aqueous buffers is a common issue. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock solution can then be diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the cells. If precipitation occurs upon dilution, refer to the troubleshooting guide below.
Q3: Can I prepare a stock solution of this compound in water?
A3: Yes, stock solutions in water can be prepared, with some sources indicating solubility up to 10 mg/mL with warming.[1] However, for long-term storage and to ensure complete dissolution, preparing a stock solution in DMSO is generally recommended.[1][2] If you prepare an aqueous stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before use in cell culture.[4] Aqueous stock solutions may be stored at -20°C for up to 3 months.[1]
Q4: For my in vivo experiments, what is a suitable vehicle for oral administration of this compound?
A4: For oral administration in animal models, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na). A suggested formulation involves adding the compound to a CMC-Na solution to achieve the desired final concentration (e.g., ≥5 mg/mL).[2][3]
Troubleshooting Insolubility in Aqueous Solutions
If you are encountering precipitation or incomplete dissolution of this compound in your aqueous experimental setup, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocol: Solubility Enhancement Using Co-solvents
This protocol provides a method for preparing a working solution of this compound in an aqueous buffer for in vitro studies, adapted from a published formulation.[4]
Caption: Experimental workflow for enhancing AX-024 HCl solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline or desired aqueous buffer
-
Sterile microfuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require gentle warming in a 37°C water bath to fully dissolve the compound.
-
In a sterile microfuge tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
To the same tube, add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is uniform.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure homogeneity.
-
Slowly add 450 µL of sterile saline or your desired aqueous buffer to the tube while vortexing. This will bring the total volume to 1 mL.
-
The resulting solution will have a final concentration of 2.5 mg/mL this compound. The solution should be clear. This stock can then be further diluted into your final experimental medium.
Note: The final concentrations of the excipients in this stock solution are 10% DMSO, 40% PEG300, and 5% Tween-80. When diluting this stock into your final assay medium, ensure the final concentrations of these excipients are not toxic to your cells.
Mechanism of Action: Signaling Pathway
This compound is reported to be a first-in-class inhibitor of the T-cell receptor (TCR)-Nck interaction.[4][5] It is believed to bind to the SH3.1 domain of the adaptor protein Nck, thereby blocking its interaction with the CD3ε subunit of the TCR.[1] This inhibition disrupts downstream signaling pathways that are crucial for T-cell activation.[1][6]
Caption: Simplified signaling pathway of AX-024 HCl action.
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AX-024 Hydrochloride In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AX-024 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to enhance experimental success and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The mechanism of action for this compound is currently a subject of scientific discussion.
-
Initial Hypothesis: TCR-Nck Interaction Inhibitor: AX-024 was initially reported to be a first-in-class, orally available inhibitor of the T-cell receptor (TCR)-Nck interaction.[1][2] This interaction is considered important for the amplification of TCR signals.[3][4] By binding to the SH3.1 domain of Nck, AX-024 was thought to prevent the recruitment of Nck to the CD3ε subunit of the TCR, thereby selectively inhibiting TCR-triggered T-cell activation.[1][2] This mechanism was supported by co-immunoprecipitation experiments showing inhibition of Nck recruitment to the TCR in the presence of AX-024.
-
Alternative Findings: A subsequent study has challenged this model.[3][4] While confirming that AX-024 inhibits T-cell proliferation, this research suggests that it does so independently of the CD3ε/Nck1 interaction.[3][4] A variety of biophysical techniques, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), did not detect a direct interaction between AX-024 and the Nck1-SH3.1 domain.[3][4] This study also showed that AX-024 does not significantly affect the phosphorylation of Zap70, a downstream signaling molecule in the TCR pathway, upon weak TCR stimulation.[3] The authors of this study propose that AX-024 likely has other molecular targets in T-cells and may exhibit polypharmacology.[3][4]
Q2: What is the solubility of this compound?
A2: The solubility of this compound varies depending on the solvent. It is important to use fresh, high-purity solvents, as moisture can reduce solubility, especially in DMSO.
| Solvent | Solubility | Reference |
| DMSO | 75 mg/mL (199.54 mM) | [5] |
| Ethanol | 18 mg/mL | [5] |
| Water | 4 mg/mL | [5] |
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| In solvent | -80°C | 1 year | [5] |
| In solvent | -20°C | 1 month | [2] |
Troubleshooting In Vivo Efficacy Studies
This section addresses common issues encountered during in vivo experiments with this compound.
Problem 1: Suboptimal or no efficacy observed in my animal model.
| Potential Cause | Troubleshooting Suggestion |
| Poor Bioavailability | - Optimize Formulation: Ensure the formulation is appropriate for the route of administration. For oral gavage, consider using a suspension in carboxymethylcellulose sodium (CMC-Na) or a solution with solubilizing agents like PEG300 and Tween-80. Refer to the Experimental Protocols section for formulation examples. - Check Vehicle Compatibility: The chosen vehicle should not interfere with the absorption or efficacy of the compound. Some vehicles can have intrinsic effects on disease models.[6] |
| Inadequate Dosing | - Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose for your specific model and disease severity. - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the Cmax, Tmax, and half-life of AX-024 in your animal strain. This will help in designing an effective dosing regimen. (Note: Publicly available PK data for AX-024 is limited). |
| Contradictory Mechanism of Action | - Re-evaluate Experimental Design: Given the debate on its mechanism, ensure your experimental readouts are not solely reliant on the inhibition of the TCR-Nck interaction. Include broader measures of T-cell function and inflammation. - Alternative Target Exploration: Consider that the observed effects (or lack thereof) might be due to the modulation of other cellular targets. |
| Animal Model Variability | - Model Selection: Ensure the chosen animal model is appropriate for studying the intended therapeutic effect. For autoimmune diseases, models like imiquimod-induced psoriasis or Experimental Autoimmune Encephalomyelitis (EAE) have been used.[1] - Animal Strain and Health: The genetic background and health status of the animals can significantly impact study outcomes. Use healthy animals from a reputable supplier. |
Problem 2: Unexpected toxicity or adverse effects in treated animals.
| Potential Cause | Troubleshooting Suggestion |
| High Dose | - Toxicity Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. |
| Formulation Issues | - Vehicle Toxicity: Some solvents, like DMSO, can be toxic at higher concentrations. Ensure the concentration of all vehicle components is within safe limits for your animal model and administration route. - pH of Formulation: The pH of the dosing solution should be within a physiologically acceptable range (typically pH 5-9 for oral administration).[7] |
| Off-Target Effects | - Monitor for Common Signs of Toxicity: Observe animals for signs of distress, weight loss, changes in behavior, and other indicators of toxicity. - Histopathology: At the end of the study, perform histopathological analysis of major organs to assess for any compound-related toxicity. |
Experimental Protocols
1. Representative Oral Gavage Formulation
This protocol is a general guideline and may require optimization for your specific experimental needs.
a) Carboxymethylcellulose Sodium (CMC-Na) Suspension (for a 5 mg/mL suspension)
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC-Na in sterile water.
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the CMC-Na solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps and ensure it is well-dispersed before administration.
-
This type of formulation is suitable for compounds that are poorly soluble in water.[5][8]
b) Solubilized Formulation
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of the final solution:
-
Start with the required volume of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add saline to bring the final volume to 1 mL.
-
-
Ensure the final solution is clear before administration. This formulation is suitable for compounds that require solubilizing agents for oral administration.
2. Imiquimod-Induced Psoriasis Model in Mice (Representative Protocol)
-
Animals: Use BALB/c or C57BL/6 mice.
-
Induction of Psoriasis:
-
Shave a small area on the back of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[9]
-
-
Treatment:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle control daily, starting from the first day of imiquimod application (prophylactic) or after the establishment of psoriatic lesions (therapeutic).
-
-
Efficacy Readouts:
-
Psoriasis Area and Severity Index (PASI) Score: Score the severity of erythema (redness), scaling, and skin thickness daily.
-
Skin and Ear Thickness: Measure with a caliper daily.
-
Histology: At the end of the study, collect skin and ear samples for H&E staining to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of pro-inflammatory cytokines like IL-6, TNF-α, IFN-γ, and IL-17A.[10]
-
3. Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice (Representative Protocol)
-
Animals: Use susceptible mouse strains like C57BL/6 for MOG35-55-induced EAE or SJL mice for PLP139-151-induced relapsing-remitting EAE.
-
Induction of EAE:
-
Emulsify the myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and two days later.[1]
-
-
Treatment:
-
Begin daily oral gavage of this compound or vehicle control prophylactically (from the day of immunization) or therapeutically (at the onset of clinical signs).
-
-
Efficacy Readouts:
-
Clinical Scoring: Monitor the animals daily for clinical signs of EAE (e.g., limp tail, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).[11]
-
Body Weight: Record the body weight of the animals daily.
-
Histology: At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis of immune cell infiltration and demyelination (e.g., using Luxol Fast Blue staining).
-
Cytokine Analysis: Isolate splenocytes or lymph node cells and re-stimulate them with the myelin antigen in vitro to measure cytokine production.
-
Data Summary
In Vitro Potency of this compound
| Assay | Cell Type | IC50 | Reference |
| T-cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~1 nM | [2][10] |
| Cytokine Release (IL-6, TNF-α, IFN-γ, IL-10, IL-17A) | Human PBMCs | Potent inhibition at 10 nM | [2][10] |
In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Animal | Key Findings | Reference |
| Psoriasis (Imiquimod-induced) | Mice | Attenuated the severity of skin inflammation. | [1] |
| Asthma | Mice | Reduced airway inflammation. | [1] |
| Multiple Sclerosis (EAE) | Mice | Prevented the development of neurological symptoms and exerted a long-lasting therapeutic effect. | [1] |
Visualizations
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. RETRACTED: Oral Administration of Myelin Oligodendrocyte Glycoprotein Attenuates Experimental Autoimmune Encephalomyelitis through Induction of Th2/Treg Cells and Suppression of Th1/Th17 Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement and Quantitative Characterization of Whole-Body Pharmacokinetics of Exogenously Administered T Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. pnas.org [pnas.org]
- 11. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
AX-024 Hydrochloride in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AX-024 hydrochloride when dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound in DMSO?
A1: For short-term storage, a solution of this compound in DMSO can be kept at -20°C for up to one month to maintain its stability and efficacy.[1][2][3]
Q2: What is the best practice for long-term storage of this compound in DMSO?
A2: For long-term storage, it is highly recommended to store aliquots of the this compound stock solution in DMSO at -80°C.[1][2] Under these conditions, the compound is stable for at least six months.[1][2]
Q3: Why is storing at -80°C preferred for long-term storage over -20°C?
A3: Storing solutions at -80°C significantly slows down potential degradation processes compared to -20°C, ensuring the long-term integrity of the compound. While many compounds are stable in DMSO at -20°C for extended periods, the risk of degradation increases over time.[4]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate compound degradation.[3] To circumvent this, prepare single-use aliquots of your stock solution. This practice minimizes exposure to ambient temperature and moisture, both of which can compromise the stability of the compound.[5][6]
Q5: Does the quality of DMSO affect the stability of this compound?
A5: Yes, the quality of the DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] The presence of water can affect the solubility and stability of dissolved compounds.[7] Therefore, it is imperative to use fresh, anhydrous, high-purity DMSO for preparing your stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent compound activity in assays. | Compound degradation due to improper storage. | - Ensure stock solutions in DMSO stored at -20°C are used within one month.[1][2] - For longer storage, use solutions stored at -80°C. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] |
| Precipitate observed in the stock solution upon thawing. | - The solubility of the compound may have been exceeded. - The solution may have absorbed water, reducing solubility. | - Gently warm the solution and vortex to redissolve the precipitate. - Ensure you are using anhydrous DMSO.[1][2] - Consider preparing a fresh stock solution at a slightly lower concentration if the issue persists. |
| Variability between experiments using the same stock solution. | Inconsistent handling of the stock solution. | - Standardize the thawing and handling procedure for all experiments. - Ensure the stock solution is completely thawed and mixed well before use. - Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles. |
Stability Data Summary
The following table summarizes the manufacturer's recommendations for the storage of this compound solutions.
| Solvent | Storage Temperature | Recommended Storage Duration |
| DMSO | -20°C | 1 month[1][2] |
| DMSO | -80°C | 6 months[1][2] |
Experimental Protocol: Assessing Compound Stability in DMSO
To verify the stability of this compound in your specific experimental conditions, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis is recommended.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution after storage at -20°C for a defined period.
Materials:
-
This compound stock solution in anhydrous DMSO.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (or other appropriate modifier).
-
HPLC system with a UV detector and a mass spectrometer.
-
C18 analytical column.
Methodology:
-
Time-Zero Sample (T0):
-
Immediately after preparing the fresh stock solution of this compound in DMSO, dilute a small aliquot to a suitable concentration (e.g., 1 µg/mL) with an appropriate solvent mixture (e.g., 50:50 ACN:water).
-
Inject this sample into the HPLC-MS system.
-
Record the peak area of the parent compound from the UV chromatogram and confirm its identity with the mass spectrometer. This will serve as your baseline reference.
-
-
Storage:
-
Store the remaining stock solution in appropriately sealed vials at -20°C.
-
-
Time-Point Samples (Tx):
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stored stock solution.
-
Prepare a sample for analysis by diluting it in the same manner as the T0 sample.
-
Inject the sample into the HPLC-MS system using the same method as for the T0 sample.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T0.
-
Calculate the percentage of compound remaining at each time point using the formula: (Peak Area at Tx / Peak Area at T0) * 100%
-
A decrease in the percentage of the parent compound and the appearance of new peaks may indicate degradation.
-
Workflow for Compound Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing conflicting results with AX-024 hydrochloride mechanism
Welcome to the technical support center for AX-024 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and navigate the conflicting findings surrounding the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary mechanism of action for this compound?
A1: this compound has been reported as a first-in-class, orally available small molecule inhibitor of the T-cell receptor (TCR)-Nck interaction.[1][2][3] The proposed mechanism involves AX-024 binding to the first Src homology 3 (SH3.1) domain of the adaptor protein Nck1.[2][3] This binding is thought to physically block the interaction between Nck1 and the CD3ε subunit of the TCR, thereby inhibiting TCR-triggered T-cell activation and downstream signaling.[1][3]
Q2: What are the conflicting findings regarding the interaction of AX-024 with Nck1-SH3.1?
A2: While initial reports suggested direct binding of AX-024 to the Nck1-SH3.1 domain, subsequent independent studies have challenged this finding.[4][5] A 2020 study published in the Journal of Biological Chemistry reported that an array of biophysical techniques, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR), did not detect a direct interaction between AX-024 and the Nck1-SH3.1 domain in vitro.[4][5] This study suggests that while AX-024 does inhibit T-cell proliferation, its mode of action may be independent of the Nck1/CD3ε interaction.[4][5]
Q3: Is there a discrepancy in the observed effects of AX-024 on downstream TCR signaling?
A3: Yes, there are conflicting reports on the effect of AX-024 on the phosphorylation of Zap70, a key downstream event in TCR signaling. Initial studies reported that AX-024 reduces Zap70 phosphorylation.[6][7] However, a later study could not reproduce this effect, finding that AX-024 did not significantly influence Zap70 phosphorylation under their experimental conditions.[4][5] The authors of the latter study suggest that technical differences in the experimental setup, such as the concentration of anti-CD3 used for T-cell stimulation, might account for this discrepancy.[6]
Q4: Does this compound inhibit T-cell proliferation consistently across studies?
A4: Yes, despite the conflicting data on its direct molecular target, multiple studies have consistently demonstrated that this compound inhibits the proliferation of T-cells, particularly CD4+ T-cells, upon TCR stimulation.[1][4]
Q5: What are the potential alternative mechanisms or off-target effects of AX-024?
A5: The observation that AX-024 inhibits T-cell proliferation without appearing to bind Nck1-SH3.1 in some studies suggests the possibility of alternative mechanisms or off-target effects.[4][5] One study performed a selectivity screen and found that AX-024 could bind to several other proteins, indicating a potential for polypharmacology.[4] However, the genes for these identified off-targets were not expressed in T-cells, leaving the precise mechanism of action in these cells to be unknown.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in AX-024 binding to Nck1-SH3.1
Possible Cause 1: Assay Sensitivity and Methodology
-
Recommendation: The method used to assess binding is critical. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are highly sensitive biophysical techniques. Ensure proper experimental design, including appropriate controls and protein concentrations. The response unit scale in SPR data should be carefully interpreted to ensure it represents true binding activity.[6]
Possible Cause 2: Protein Quality and Conformation
-
Recommendation: The conformational state of the Nck1-SH3.1 domain can influence binding. One study noted that the Nck1-SH3.1 domain has a tendency to form homodimers through a domain swap, which might render it unable to bind CD3ε or AX-024.[4][5] Ensure the use of monomeric and properly folded Nck1-SH3.1 protein for binding assays.
Issue 2: Discrepancy in Zap70 Phosphorylation Results
Possible Cause 1: T-Cell Stimulation Conditions
-
Recommendation: The strength of TCR stimulation can significantly impact the observed effect of AX-024 on Zap70 phosphorylation. One study that did not observe an effect used low concentrations of anti-CD3 to weakly stimulate primary human T-cells.[6] It is crucial to carefully titrate and report the concentration of stimulating antibodies (e.g., anti-CD3) and the duration of stimulation.
Possible Cause 2: Antibody Clones and Reagents
-
Recommendation: Different antibody clones for both stimulation (anti-CD3) and detection (anti-phospho-Zap70) may have varying affinities and specificities. It is advisable to test multiple clones and consistently use the same ones throughout a set of experiments.
Data Presentation
Table 1: Summary of Conflicting Findings on this compound's Mechanism of Action
| Feature | Study 1 (Pro-Nck1 Interaction) | Study 2 (Anti-Nck1 Interaction) |
| Direct Binding to Nck1-SH3.1 | Yes, reported to bind to the DY-pocket.[2] | No, not detected by SPR and NMR in vitro.[4][5] |
| Effect on TCR-Nck Interaction | Inhibits the interaction.[1] | Does not impede the CD3ε/Nck1-SH3.1 interaction.[6] |
| Effect on T-Cell Proliferation | Potent inhibition (IC50 ~1 nM).[1] | Confirmed inhibition of T-cell proliferation.[4] |
| Effect on Zap70 Phosphorylation | Reported to reduce phosphorylation.[6][7] | No significant effect observed.[4][5] |
| Proposed Mechanism | Direct inhibition of the TCR-Nck1 interaction.[1][2] | Mechanism is independent of Nck1-SH3.1 binding and likely involves other targets.[4][5] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for AX-024 and Nck1-SH3.1 Interaction
-
Immobilization: Covalently immobilize recombinant human Nck1-SH3.1 protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). It is crucial to also prepare a solution of a known binder, such as a CD3ε-derived peptide, as a positive control, and a solution of a non-binding molecule as a negative control.
-
Binding Analysis:
-
Inject the AX-024 dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) to assess binding.
-
Include buffer-only injections for double referencing.
-
-
Competition Assay:
-
Co-inject a constant concentration of the CD3ε peptide with varying concentrations of AX-024 to determine if AX-024 can compete for binding to Nck1-SH3.1.
-
-
Data Analysis: Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity (KD).
Protocol 2: T-Cell Proliferation Assay
-
Cell Preparation: Isolate primary human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Coat a 96-well plate with a suboptimal concentration of anti-CD3 antibody.
-
Treatment: Add the isolated T-cells to the coated wells in the presence of varying concentrations of this compound or vehicle control.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:
-
[3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture and measure incorporation using a scintillation counter.
-
CFSE staining: Label cells with CFSE prior to stimulation and measure dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of AX-024 for T-cell proliferation.
Visualizations
Caption: Proposed mechanism of AX-024 action where it inhibits the Nck1-CD3ε interaction.
Caption: Workflow illustrating the experimental investigation of conflicting AX-024 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reply to Alarcon and Borroto: Small molecule AX-024 reduces T cell proliferation independently of CD3ε-Nck1 interaction at SH3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
AX-024 Hydrochloride: Data Unavailable for Comparative Analysis in Experimental Autoimmune Diseases
A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific information, experimental data, or published research on a compound designated as "AX-024 hydrochloride." Consequently, a direct comparison of its efficacy and mechanism of action against other treatments for experimental autoimmune diseases cannot be provided at this time.
The absence of data prevents the creation of a detailed comparative guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. For researchers, scientists, and drug development professionals interested in the treatment of experimental autoimmune diseases, it is recommended to consult literature on established and emerging therapeutic agents for which data is available.
Commonly studied experimental autoimmune disease models and their corresponding treatments include:
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis, often treated with agents like Fingolimod (FTY720), Glatiramer Acetate, or various monoclonal antibodies targeting inflammatory pathways.
-
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis, where treatments such as Methotrexate, anti-TNF biologics (e.g., Infliximab, Etanercept), and JAK inhibitors (e.g., Tofacitinib) are frequently investigated.
Researchers are encouraged to refer to peer-reviewed journals, scientific conference proceedings, and patent databases for the most current information on novel therapeutics in the field of autoimmune disease research. Should "this compound" be an internal designation for a compound not yet in the public domain, future publications or presentations will be necessary to enable a comparative analysis.
A Comparative Analysis of AX-024 Hydrochloride and Cyclosporine A on T Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent immunomodulatory compounds, AX-024 hydrochloride and Cyclosporine A, focusing on their distinct effects on T lymphocyte function. The following sections detail their mechanisms of action, present comparative quantitative data on their performance, and provide standardized experimental protocols for their evaluation.
Introduction
T cells are central players in the adaptive immune response, and their dysregulation is a hallmark of numerous autoimmune diseases and transplant rejection. Consequently, targeting T cell activation and effector functions is a primary strategy in the development of immunosuppressive therapies. This compound is a novel, first-in-class inhibitor of the T cell receptor (TCR)-Nck interaction, while Cyclosporine A is a well-established calcineurin inhibitor widely used in clinical practice. This guide offers a side-by-side analysis of these two compounds to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action
The two compounds suppress T cell activity through fundamentally different intracellular pathways.
This compound: This small molecule inhibitor selectively targets the interaction between the T cell receptor (TCR) and the adaptor protein Nck.[1][2] By binding to the SH3 domain of Nck, this compound prevents its recruitment to the TCR complex, a critical early step in the signal transduction cascade that leads to T cell activation.[1][2] Some research, however, suggests that AX-024 may have additional targets within T cells that contribute to its immunosuppressive effects.[3][4]
Cyclosporine A: This cyclic polypeptide forms a complex with the intracellular protein cyclophilin.[5][6] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[5][6][7] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor.[5][7] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][7][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct points of intervention for each compound within the T cell activation signaling pathway.
References
- 1. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle- and activation-dependent regulation of cyclosporin A-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A increases IFN-gamma production by T cells when co-stimulated through CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-IL-17A blocking antibody reduces cyclosporin A-induced relapse in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AX-024 Hydrochloride for TCR-Mediated Signaling Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AX-024 hydrochloride's performance in targeting T-cell receptor (TCR)-mediated signaling against other therapeutic alternatives. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor reported to selectively target TCR-triggered T-cell activation.[1][2] Its proposed mechanism of action involves the disruption of the interaction between the TCR co-receptor CD3ε and the non-catalytic region of tyrosine kinase (Nck), an essential early step in the TCR signaling cascade.[3] By binding to the SH3.1 domain of Nck, AX-024 is designed to prevent the recruitment of Nck to a proline-rich sequence (PRS) within CD3ε, thereby dampening downstream signaling events.[3][4] However, it is important to note that there is conflicting evidence regarding this precise mechanism, with some studies suggesting that AX-024's inhibitory effects on T-cell proliferation may be independent of the Nck-CD3ε interaction and could be attributed to off-target effects.[5]
Comparative Analysis: AX-024 vs. Alternative TCR Signaling Inhibitors
To provide a comprehensive overview, this guide compares this compound with two other major classes of TCR signaling inhibitors: Lck inhibitors and ZAP-70 inhibitors.
| Feature | This compound | Lck Inhibitors (e.g., Dasatinib) | ZAP-70 Inhibitors (e.g., R406) |
| Primary Target | Nck SH3.1 domain (disputed) | Lymphocyte-specific protein tyrosine kinase (Lck) | Zeta-chain-associated protein kinase 70 (ZAP-70) |
| Mechanism of Action | Prevents Nck binding to CD3ε, inhibiting downstream signaling.[3] A study has suggested potential off-target effects.[5] | Inhibits the initial phosphorylation of ITAMs on TCR-associated CD3 chains, blocking the recruitment and activation of ZAP-70.[6][7] | Prevents the phosphorylation of downstream substrates like LAT and SLP-76, halting the propagation of the TCR signal.[8] |
| Reported IC50 (T-cell Proliferation) | ~1 nM[1] | Dasatinib: 2.8 nM - 11 nM[6][7] | Data on specific ZAP-70 inhibitors for T-cell proliferation is less consistently reported in direct comparison formats. |
| Reported Effects on Cytokine Production | Strong inhibition of IL-6, TNF-α, IFN-γ, IL-10, and IL-17A.[1] | Dasatinib profoundly reduces IL-2 secretion.[7] | Inhibition of ZAP-70 is expected to broadly suppress cytokine production downstream of TCR activation. |
| Controversies/Off-Target Effects | A study suggests AX-024 does not bind to Nck1-SH3.1 and its effects may be due to polypharmacology, with potential binding to some GPCRs and a Ca2+ channel.[5] | Dasatinib is a multi-kinase inhibitor, targeting Abl, Src family kinases, c-KIT, and PDGFR, which can lead to broader biological effects.[9] | The development of highly specific ZAP-70 inhibitors has been challenging, with potential for off-target effects on other kinases.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
TCR Signaling Pathway and Points of Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule AX-024 reduces T cell proliferation independently of CD3ϵ/Nck1 interaction, which is governed by a domain swap in the Nck1-SH3.1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of AX-024 hydrochloride with Fingolimod in EAE models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of AX-024 hydrochloride and Fingolimod, two immunomodulatory compounds with therapeutic potential for autoimmune diseases such as multiple sclerosis. The comparison focuses on their performance in Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. While extensive data is available for Fingolimod, information on this compound in EAE models is more limited, and this guide reflects the current state of publicly available research.
Introduction to the Compounds
Fingolimod (FTY720) is an orally administered sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This active metabolite binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). Its primary mechanism of action in autoimmune diseases is the functional antagonism of S1P1 receptors on lymphocytes, which leads to their sequestration in lymph nodes and a subsequent reduction of lymphocyte infiltration into the central nervous system (CNS). Emerging evidence also suggests that Fingolimod can cross the blood-brain barrier and exert direct effects within the CNS.
This compound is a novel, orally available, low-molecular-weight compound that has been investigated as a potential inhibitor of T-cell receptor (TCR) signaling. Initially, it was reported to act by disrupting the interaction between the TCR's CD3ε subunit and the non-catalytic region of tyrosine kinase (Nck) adaptor protein. However, this mechanism has been a subject of scientific debate, with some studies suggesting that AX-024 reduces T-cell proliferation through other targets. Despite the ongoing discussion about its precise molecular target, AX-024 has shown efficacy in preclinical models of autoimmune diseases.
Comparative Efficacy in EAE Models
Direct head-to-head studies comparing this compound and Fingolimod in the same EAE model are not available in the public domain. However, based on individual studies, a comparative overview can be assembled.
Fingolimod has been extensively studied in various EAE models and has consistently demonstrated significant efficacy. Both prophylactic (administered before disease onset) and therapeutic (administered after disease onset) treatment with Fingolimod have been shown to ameliorate disease severity.
Table 1: Summary of Efficacy Data in EAE Models
| Parameter | This compound | Fingolimod |
| Reported Efficacy | Exerted a long-lasting therapeutic effect and prevented the development of neurological symptoms. | Consistently reduces clinical severity in both prophylactic and therapeutic settings. |
| Clinical Score Reduction | Data not publicly available. | Significantly reduces EAE clinical scores. For example, a study showed a reduction in the total clinical score by approximately 60% with therapeutic treatment. |
| Effect on CNS Infiltration | Data not publicly available. | Reduces infiltration of immune cells into the CNS. |
| Neuroprotective Effects | Data not publicly available. | Has shown direct neuroprotective effects within the CNS. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for EAE induction and treatment with Fingolimod, as described in the literature. The specific protocol for the EAE study involving AX-024 is not publicly available in detail.
EAE Induction Protocol (Chronic Model in C57BL/6 Mice)
A common method for inducing chronic EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide.
-
Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) is dissolved in sterile phosphate-buffered saline (PBS). This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (6-8 weeks old) are subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Immediately after immunization on day 0, and again on day 2, mice receive an intraperitoneal injection of pertussis toxin dissolved in PBS. Pertussis toxin acts as an additional adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or death
-
Fingolimod Treatment Protocol
Fingolimod can be administered either prophylactically or therapeutically.
-
Prophylactic Treatment: Fingolimod is administered orally (e.g., dissolved in drinking water or by oral gavage) starting from a few days after immunization but before the onset of clinical symptoms (e.g., day 7 post-immunization).
-
Therapeutic Treatment: Fingolimod administration begins after the mice have developed clear clinical signs of EAE (e.g., a clinical score of 2).
Histological Analysis
At the end of the experiment, mice are euthanized, and the brain and spinal cord are collected for histological analysis to assess inflammation and demyelination.
-
Tissue Processing: Tissues are fixed in formalin and embedded in paraffin.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration and with Luxol Fast Blue (LFB) to assess the degree of demyelination.
-
Quantification: The extent of inflammation and demyelination is scored by a blinded observer.
Immune Cell Profiling
To assess the effect of the compounds on immune cell populations, blood, spleen, and lymph nodes can be collected.
-
Cell Isolation: Single-cell suspensions are prepared from the collected tissues.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8 for T cells; B220 for B cells) and analyzed by flow cytometry to determine the frequencies and absolute numbers of different lymphocyte subsets.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
Conclusion
Fingolimod is a well-characterized compound with proven efficacy in EAE models, supported by a wealth of publicly available data and detailed experimental protocols. Its mechanism of action, primarily through S1P receptor modulation and lymphocyte sequestration, is well-established.
This compound is a promising novel compound that has also demonstrated therapeutic effects in an EAE model. However, a direct and detailed quantitative comparison with Fingolimod is currently challenging due to the limited availability of published data on its performance in these models. Furthermore, its precise molecular mechanism of action is still under investigation.
For researchers and drug development professionals, Fingolimod serves as a robust benchmark compound in EAE studies. This compound represents an interesting therapeutic candidate with a potentially different mechanism of action, and further publication of detailed in vivo studies will be crucial to fully understand its potential and to enable direct comparisons with established therapies like Fingolimod.
Safety Operating Guide
Proper Disposal of AX-024 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of AX-024 hydrochloride, ensuring the protection of personnel and the environment.
Hazard Assessment and Precautionary Measures
Although detailed hazard information is limited, a safety data sheet for a similar chemical compound indicates that this compound should be handled with care, assuming it may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic approach from the point of generation to final removal by a licensed waste disposal facility.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation. This is crucial to prevent accidental mixing with incompatible chemicals.
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, and empty vials.
-
Liquid Waste: Includes unused solutions of this compound, for example, in DMSO.
Step 2: Containerization
Select appropriate, leak-proof containers for waste collection. The containers must be compatible with the chemical nature of the waste.
-
Solid Waste: Collect in a designated, clearly labeled, and sealable plastic bag or container.
-
Liquid Waste: Use a dedicated, labeled, and sealable chemical waste container. Ensure the container material is compatible with the solvent used (e.g., a polyethylene container for DMSO solutions). Do not store acids or bases in metal containers.[1]
Step 3: Labeling
Accurately label all waste containers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used for liquid waste (e.g., "in DMSO")
-
The primary hazard(s) (e.g., "Irritant")
-
The date of accumulation
Step 4: Storage
Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[2]
-
Ensure containers are securely closed.[1]
-
Store in a well-ventilated area.[2]
-
Do not exceed the storage time limits set by regulations, which can be up to 90 days for large quantity generators and may differ for academic laboratories.[1][3][4]
Step 5: Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in regular trash.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
The disposal of chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Academic laboratories may have specific regulations under Subpart K, which provides alternative requirements for hazardous waste management.[3] It is imperative to consult your institution's specific policies and your local EHS office to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
